Benzenepropanoic acid 5-bromo-2-iodo- CAS number and properties
An In-Depth Technical Guide to 5-Bromo-2-iodobenzoic Acid: Properties, Synthesis, and Applications Senior Application Scientist Note: Initial searches for "Benzenepropanoic acid, 5-bromo-2-iodo-" did not yield a specific...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 5-Bromo-2-iodobenzoic Acid: Properties, Synthesis, and Applications
Senior Application Scientist Note: Initial searches for "Benzenepropanoic acid, 5-bromo-2-iodo-" did not yield a specific compound with this structure in chemical databases. However, a closely related and well-documented compound, 5-Bromo-2-iodobenzoic acid, was consistently identified. This guide will focus on 5-Bromo-2-iodobenzoic acid, operating under the assumption that this is the compound of interest for research and development applications.
Introduction: A Versatile Halogenated Intermediate
5-Bromo-2-iodobenzoic acid is a di-halogenated derivative of benzoic acid that serves as a crucial building block in modern organic and medicinal chemistry.[1][2] Its structure, featuring both a bromine and an iodine atom on the benzene ring, offers multiple reactive sites for a variety of chemical transformations.[2] This unique arrangement makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and advanced materials.[1][3]
The strategic placement of the halogen atoms allows for selective functionalization through reactions such as cross-coupling, which is a cornerstone of modern synthetic chemistry.[2] Researchers in pharmaceutical development frequently utilize this compound to create intricate molecular scaffolds for targeting specific biological pathways.[1][3] Beyond its role in drug discovery, 5-bromo-2-iodobenzoic acid is also employed in materials science for the synthesis of new polymers with enhanced properties.[1][3]
Core Properties and Identification
The Chemical Abstracts Service (CAS) has assigned the number 21740-00-1 to 5-Bromo-2-iodobenzoic acid.[4] This unique identifier is essential for accurately identifying the compound in chemical inventories, regulatory databases, and scientific literature.
Physicochemical Characteristics
A comprehensive understanding of the physical and chemical properties of 5-Bromo-2-iodobenzoic acid is fundamental for its effective use in a laboratory setting. These properties dictate the conditions required for its storage, handling, and application in chemical reactions.
The most common and well-documented method for the synthesis of 5-Bromo-2-iodobenzoic acid is through a Sandmeyer-type reaction, starting from 2-Amino-5-bromobenzoic acid.[4][8] This multi-step process involves the conversion of the amino group into a diazonium salt, which is subsequently displaced by an iodine atom.
Experimental Protocol: Synthesis from 2-Amino-5-bromobenzoic Acid
This protocol outlines a typical laboratory-scale synthesis of 5-Bromo-2-iodobenzoic acid.
Step 1: Diazotization
In a suitable reaction vessel, dissolve 2-Amino-5-bromobenzoic acid, sodium nitrite (NaNO₂), and sodium hydroxide (NaOH) in water.[6][8]
Cool the resulting solution to 0°C in an ice bath.[6][8]
Slowly add a pre-cooled solution of concentrated hydrochloric acid (HCl) dropwise to the reaction mixture while maintaining the temperature at 0°C.[6][8]
Continue stirring the mixture at 0°C for an additional 30-60 minutes to ensure the complete formation of the diazonium salt suspension.[8]
Step 2: Iodination
In a separate vessel, prepare a solution of potassium iodide (KI) and a small amount of sulfuric acid (H₂SO₄) in water.[8]
Slowly add the previously prepared diazonium salt suspension to the potassium iodide solution. The temperature should be carefully controlled, typically between 35-40°C.[8]
After the addition is complete, heat the reaction mixture to approximately 90°C and stir for about 30-60 minutes to drive the reaction to completion.[8]
Step 3: Work-up and Purification
Cool the reaction mixture to room temperature, which will cause the crude product to precipitate out of the solution.[8]
Filter the crude solid and wash it with cold water to remove any unreacted salts.[6][8]
For purification, the crude product can be dissolved in an aqueous sodium hydroxide solution.[6][8] Any polymeric byproducts can be separated by decantation.[6]
Acidify the clarified solution with concentrated hydrochloric acid to re-precipitate the purified product.[6]
The final product can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water, to yield a pale yellow solid.[6][8]
3-(5-bromo-2-iodophenyl)propanoic acid chemical structure analysis
An In-depth Technical Guide to 3-(5-bromo-2-iodophenyl)propanoic acid: Structure, Synthesis, and Spectroscopic Analysis For Researchers, Scientists, and Drug Development Professionals Executive Summary 3-(5-bromo-2-iodop...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 3-(5-bromo-2-iodophenyl)propanoic acid: Structure, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(5-bromo-2-iodophenyl)propanoic acid is a halogenated aromatic carboxylic acid that serves as a highly versatile building block in synthetic organic chemistry. Its strategic placement of two distinct halogen atoms—iodine and bromine—on the phenyl ring allows for selective, sequential functionalization, making it an asset in the construction of complex molecular architectures. This guide provides a comprehensive analysis of its chemical structure, explores a plausible synthetic route, details its predicted spectroscopic profile, and discusses its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The insights and protocols herein are designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.
Compound Identification and Physicochemical Properties
A summary of the key identifiers and calculated properties for 3-(5-bromo-2-iodophenyl)propanoic acid is presented below.
The molecular architecture of 3-(5-bromo-2-iodophenyl)propanoic acid is defined by three key components: a propanoic acid side chain, a 1,2,4-trisubstituted benzene ring, and two distinct halogen substituents (iodine and bromine).
Propanoic Acid Moiety : The carboxylic acid group is the primary functional group, conferring acidic properties and providing a reactive handle for esterification, amidation, and other classical transformations. The flexible three-carbon chain offers conformational freedom, which can be critical in the design of bioactive molecules.
Halogen Substituents : The positions of the iodine and bromine atoms are of paramount synthetic importance. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity of carbon-halogen bonds is dictated by their bond dissociation energy. This creates a predictable reactivity hierarchy: C-I > C-Br > C-Cl .[2] The weaker carbon-iodine bond will undergo oxidative addition to a palladium(0) catalyst under much milder conditions than the more robust carbon-bromine bond.[2]
This differential reactivity is the compound's most valuable feature, enabling chemists to perform selective, stepwise modifications. For instance, a Sonogashira coupling can be performed at the C-I position while leaving the C-Br bond intact for a subsequent Suzuki coupling, granting precise control over the final molecular structure.
Caption: Logical workflow for the selective functionalization of the title compound.
Synthesis and Purification
While specific literature on the synthesis of 3-(5-bromo-2-iodophenyl)propanoic acid is sparse, a plausible and efficient route can be designed starting from commercially available 2-bromo-5-iodotoluene, leveraging well-established organic transformations.
Caption: A plausible multi-step synthesis workflow for the target compound.
Experimental Protocol (Hypothetical)
Bromination: To a solution of 2-bromo-5-iodotoluene in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). Cool, filter the succinimide, and concentrate the filtrate under reduced pressure to yield crude 1-bromo-2-(bromomethyl)-4-iodobenzene.
Cyanation: Dissolve the crude benzylic bromide in dimethyl sulfoxide (DMSO) and add sodium cyanide (NaCN). Stir the mixture at room temperature until the reaction is complete. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate to afford 2-(5-bromo-2-iodophenyl)acetonitrile.
Esterification & Homologation: The nitrile can be converted to the corresponding ethyl propanoate ester through a multi-step sequence involving hydrolysis to the carboxylic acid, reduction to the alcohol, conversion to the bromide, and finally a malonic ester synthesis or similar chain extension method. A more direct alternative could involve an Arndt-Eistert homologation or related methodologies.
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid. Stir the ester in a mixture of ethanol and aqueous sodium hydroxide (NaOH) at room temperature or with gentle heating.[3] After completion, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the final product, 3-(5-bromo-2-iodophenyl)propanoic acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Spectroscopic Characterization
The identity and purity of 3-(5-bromo-2-iodophenyl)propanoic acid are unequivocally confirmed through a combination of spectroscopic techniques. Below are the predicted data based on its structure and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts are based on the analysis of propanoic acid and substituted benzene derivatives.[4][5]
¹H NMR Data (Predicted, 400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Assignment
~11.0
Broad Singlet
1H, -COOH
~7.70
Doublet
1H, Ar-H (H6)
~7.45
Doublet of Doublets
1H, Ar-H (H4)
~7.05
Doublet
1H, Ar-H (H3)
~3.05
Triplet
2H, -CH₂-Ar
~2.70
Triplet
2H, -CH₂-COOH
¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~178.5
C=O (Carboxylic Acid)
~142.0
Ar-C (C1)
~139.5
Ar-C (C4)
~132.0
Ar-C (C6)
~130.5
Ar-C (C3)
~122.0
Ar-C (C5)
~95.0
Ar-C (C2, ipso to Iodine)
~37.0
-CH₂-Ar
~33.0
-CH₂-COOH
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[6]
IR Data (Predicted, ATR)
Wavenumber (cm⁻¹)
Intensity
Assignment
3300 - 2500
Broad, Strong
O-H stretch (Carboxylic acid dimer)
~2950
Medium
Aliphatic C-H stretch
~1710
Strong, Sharp
C=O stretch (Carboxylic acid)
~1580, ~1470
Medium
Aromatic C=C stretch
~750
Strong
C-I stretch
~680
Strong
C-Br stretch
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. A key feature will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7]
Mass Spectrometry Data (Predicted, ESI+)
m/z
Assignment
354.9, 356.9
[M+H]⁺ isotopic cluster, characteristic of one bromine atom.
376.9, 378.9
[M+Na]⁺ isotopic cluster.
309.9, 311.9
[M-COOH]⁺, loss of the carboxyl group.
227.9
[M-I-Br]⁺, loss of both halogen atoms.
Applications in Research and Drug Development
The true value of 3-(5-bromo-2-iodophenyl)propanoic acid lies in its role as a sophisticated synthetic intermediate.
Scaffold for Drug Discovery: Phenylpropanoic acid derivatives are prevalent scaffolds in medicinal chemistry, found in molecules with diverse biological activities, including anticancer and anti-inflammatory agents.[8][9][10] This compound provides a robust starting point for creating novel analogues by exploiting the differential reactivity of its halogenated sites to build molecular complexity and explore structure-activity relationships (SAR).
Combinatorial Chemistry: Its structure is ideal for the parallel synthesis of compound libraries. One could envision a two-step sequence where a diverse set of alkynes is first coupled at the iodine position, followed by the introduction of various boronic acids at the bromine position, rapidly generating a large array of structurally distinct molecules for high-throughput screening.
Molecular Probes and Materials Science: The ability to selectively introduce different functional groups makes it a candidate for developing molecular probes, imaging agents, or functional organic materials where precise spatial arrangement of substituents is crucial.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are essential to ensure safety and maintain compound integrity.
Safety Precautions: Based on data for similar brominated and iodinated aromatic acids, this compound should be considered harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[11][12][13]
Always handle in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
Avoid inhalation of dust and direct contact with skin and eyes.[12]
Storage Conditions: To prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[13][14] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Conclusion
3-(5-bromo-2-iodophenyl)propanoic acid is more than a simple organic molecule; it is a precisely engineered tool for chemical synthesis. Its defining feature—the predictable and hierarchical reactivity of its C-I and C-Br bonds—offers an exceptional level of control for constructing complex molecules. This guide has provided a thorough analysis of its structure, a viable synthetic strategy, and a detailed spectroscopic profile to aid in its identification and use. For researchers in drug discovery and materials science, this compound represents a gateway to novel chemical entities with tailored properties, underscoring the power of strategic halogenation in modern synthetic chemistry.
References
Doc Brown's Advanced Organic Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. [Link]
IOP Science. Infrared Spectral Studies of Propanoic Acid in Various Solvents. [Link]
University of Wisconsin-Madison. INFRARED SPECTROSCOPY (IR). [Link]
Biological Magnetic Resonance Bank. bmse000179 Propionic Acid at BMRB. [Link]
ResearchGate. Reaction of Bromothiophene Derivatives with Various Aryl Iodides. [Link]
PubMed. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. [Link]
PMC (PubMed Central). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
University of Arizona. Interpretation of Mass Spectra. [Link]
ResearchGate. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
Google Patents. Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
An In-depth Technical Guide to 5-Bromo-2-Iodobenzoic Acid: Synthesis, Properties, and Applications
A Note on Nomenclature: This guide focuses on 5-bromo-2-iodobenzoic acid. The initial query for "5-bromo-2-iodo-hydrocinnamic acid" did not yield a readily available, characterized compound in scientific literature or ch...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Nomenclature: This guide focuses on 5-bromo-2-iodobenzoic acid. The initial query for "5-bromo-2-iodo-hydrocinnamic acid" did not yield a readily available, characterized compound in scientific literature or chemical databases. It is important to distinguish that benzoic acid has a carboxyl group directly attached to the benzene ring, whereas hydrocinnamic acid (3-phenylpropanoic acid) has a three-carbon chain separating the phenyl ring and the carboxyl group. This guide proceeds with the well-documented and structurally related compound, 5-bromo-2-iodobenzoic acid.
Introduction
5-Bromo-2-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis.[1] Its bifunctional nature, possessing both a bromine and an iodine substituent at specific positions on the benzoic acid core, makes it a versatile reagent for the synthesis of more complex molecules.[1] This compound is of particular interest to researchers in medicinal chemistry and materials science due to its utility in constructing novel pharmaceutical intermediates and functional materials.[1][2] The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable tool for creating diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its current and potential applications.
Core Molecular and Physical Properties
The fundamental properties of 5-bromo-2-iodobenzoic acid are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
The primary synthetic route to 5-bromo-2-iodobenzoic acid involves a Sandmeyer-type reaction starting from 2-amino-5-bromobenzoic acid.[1][4] This multi-step process is a cornerstone of aromatic chemistry and provides a reliable method for introducing an iodine atom onto the benzene ring.
Dissolve 2-amino-5-bromobenzoic acid, sodium nitrite, and sodium hydroxide in water.
Cool the solution to 0°C in an ice bath.
Slowly add a pre-cooled solution of concentrated hydrochloric acid dropwise while maintaining the temperature at 0°C.
Continue stirring for 30 minutes at 0°C to ensure the complete formation of the diazonium salt.
Iodination:
In a separate flask, prepare a solution of potassium iodide in water and add concentrated sulfuric acid.
Slowly add the previously prepared diazonium salt suspension to the potassium iodide solution. The temperature should be maintained between 35-40°C during the addition.
After the addition is complete, heat the reaction mixture to 90°C and stir for 30 minutes.
Work-up and Purification:
Cool the reaction mixture to room temperature to allow the crude product to precipitate.
Filter the crude product and wash it with cold water.
Dissolve the crude product in an aqueous sodium hydroxide solution.
Acidify the solution with concentrated hydrochloric acid to precipitate the purified product.
Extract the product with diethyl ether.
Dry the ether extract over anhydrous magnesium sulfate and concentrate it under reduced pressure.
Recrystallize the resulting solid from a methanol/water mixture to obtain pure 5-bromo-2-iodobenzoic acid as a light-yellow solid.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 5-bromo-2-iodobenzoic acid.
Applications in Research and Development
5-Bromo-2-iodobenzoic acid is a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1]
Pharmaceutical Synthesis: This compound serves as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The bromine and iodine atoms can be selectively functionalized using various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce different substituents and build molecular complexity. For instance, it is used in the synthesis of derivatives like 6-bromo-2-methyl-3,4-dihydroquinazolin-4-one.[1] The indole-based derivatives of bromo-carboxylic acids have also been explored as potential anticancer agents.[6]
Agrochemicals: Similar to its role in pharmaceuticals, 5-bromo-2-iodobenzoic acid is used in the development of new pesticides and herbicides.[1] The halogenated benzene ring is a common motif in many agrochemicals, and this compound provides a convenient starting point for their synthesis.
Materials Science: The reactivity of the C-Br and C-I bonds makes this molecule a candidate for the synthesis of novel organic materials, such as polymers and dyes. The ability to precisely control the molecular structure allows for the tuning of the material's electronic and photophysical properties.
Safety and Handling
5-Bromo-2-iodobenzoic acid is an irritant and should be handled with appropriate safety precautions.[1][3] It can cause skin and eye irritation, and may cause respiratory irritation if inhaled.[1][3] Therefore, it is essential to use personal protective equipment, such as gloves, safety glasses, and a lab coat, when working with this compound. It should be stored in a cool, dry, and well-ventilated area, away from light.[1]
Conclusion
5-Bromo-2-iodobenzoic acid is a highly versatile and valuable building block in organic synthesis. Its well-defined structure and predictable reactivity make it an indispensable tool for chemists in both academic and industrial settings. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of key intermediates like 5-bromo-2-iodobenzoic acid in driving innovation is expected to increase.
References
5-Bromo-2-iodobenzoic Acid: Comprehensive Overview and Applications. (2025, February 27). NINGBO INNO PHARMCHEM CO.,LTD.
Halogenated Phenylpropanoic Acid Derivatives: A Technical Guide to Scaffold Optimization
Topic: Halogenated Phenylpropanoic Acid Derivatives for Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The phenylpropanoic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Halogenated Phenylpropanoic Acid Derivatives for Drug Discovery
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phenylpropanoic acid (hydrocinnamic acid) scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for targets governing metabolic and inflammatory pathways. This guide analyzes the strategic incorporation of halogen atoms (F, Cl, Br, I) onto this scaffold to modulate lipophilicity (
), metabolic stability, and specific protein-ligand interactions via halogen bonding (-hole interactions). We focus on two primary therapeutic vectors: Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptor 1 (GPR40/FFAR1).
Part 1: The Pharmacophore & Halogenation Strategy
The Structural Logic
The efficacy of phenylpropanoic acid derivatives relies on a bipartite molecular recognition mechanism:
The Acidic Head: The propanoic acid moiety mimics endogenous free fatty acids (FFAs), forming ionic bridges with arginine or lysine residues (e.g., Arg183/Arg258 in GPR40) within the receptor binding pocket.
The Hydrophobic Tail: The phenyl ring serves as a scaffold for hydrophobic interactions.
The Halogen Effect: Beyond Lipophilicity
Strategic halogenation is not merely about increasing lipophilicity; it is a precision tool for conformational control and binding affinity.
Halogen
Primary Role
Mechanism of Action
Fluorine (F)
Metabolic Blockade
High C-F bond strength (116 kcal/mol) prevents oxidative metabolism (e.g., CYP450 hydroxylation) at para-positions.
Chlorine (Cl)
Lipophilic Bulk
Increases significantly; fills hydrophobic pockets where methyl groups are sterically insufficient.
Bromine (Br) / Iodine (I)
Halogen Bonding
Large polarizable radius creates a positive electrostatic potential cap (-hole) on the halogen head, allowing directional non-covalent bonding with backbone carbonyl oxygens.
Technical Insight: In PPAR
agonists, replacing a hydrogen with a bromine atom can increase binding affinity by 10-fold due to a specific halogen bond with the backbone carbonyl of the receptor's arm domain, a phenomenon often overlooked in standard docking simulations that treat halogens merely as hydrophobic spheres.
Part 2: Therapeutic Applications (Case Studies)
Case Study A: Metabolic Syndrome (PPAR Agonists)
Phenylpropanoic acid derivatives are the structural successors to fibrates and thiazolidinediones.
Mechanism: They act as dual PPAR
/ agonists (glitazars). The acid head mimics the carboxylate of arachidonic acid.
Halogen Role: A 4-substituted phenyl ring (often with Cl or F) extends into the large hydrophobic pocket of the PPAR Ligand Binding Domain (LBD), stabilizing Helix 12 and promoting co-activator recruitment.
Case Study B: Type 2 Diabetes (GPR40/FFAR1 Agonists)
GPR40 is a GPCR expressed in pancreatic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
signaling, increasing intracellular and stimulating glucose-dependent insulin secretion (GSIS).
Differentiation: Unlike endogenous fatty acids, synthetic halogenated phenylpropanoic acids (e.g., Fasiglifam analogs) can be designed as "full agonists" that engage additional allosteric sites, enhancing efficacy without inducing lipotoxicity.
Part 3: Synthetic Methodologies
The most robust route to halogenated phenylpropanoic acids is the Heck-Reduction Sequence . This modular approach allows late-stage diversification of the halogenated aromatic core.
Synthetic Workflow Visualization
Figure 1: The Heck-Reduction sequence for synthesizing phenylpropanoic acid derivatives. This modular pathway allows for the introduction of sensitive halogen substituents prior to the coupling step.
Objective: Synthesis of Ethyl 3-(4-bromo-2-fluorophenyl)acrylate.
Reagents:
4-Bromo-2-fluoro-1-iodobenzene (1.0 equiv)
Ethyl acrylate (1.5 equiv)
Palladium(II) acetate (
) (0.05 equiv)
Tri-o-tolylphosphine (
) (0.1 equiv)
Triethylamine (
) (2.5 equiv)
Acetonitrile (
) (anhydrous)
Step-by-Step Methodology:
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl iodide (1.0 mmol),
(11 mg), and phosphine ligand (30 mg).
Inert Atmosphere: Evacuate and backfill with Argon (
) to remove oxygen, which degrades the active Pd(0) species.
Addition: Add anhydrous MeCN (5 mL), followed by
(0.35 mL) and ethyl acrylate (0.16 mL) via syringe.
Reaction: Seal the tube and heat to 85°C for 12–16 hours.
Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The starting aryl iodide spot should disappear.
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate under reduced pressure.
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the unsaturated cinnamate ester.
Protocol B: Hydrogenation & Hydrolysis
Objective: Conversion to 3-(4-bromo-2-fluorophenyl)propanoic acid.
Hydrogenation: Dissolve the cinnamate ester in MeOH. Add 10 wt% Pd/C (10% by mass of substrate). Stir under
balloon (1 atm) for 4 hours.
Critical Note: If the molecule contains Iodine or Bromine, monitor carefully; prolonged exposure to Pd/H2 can cause dehalogenation. Use Wilkinson’s catalyst (
) if dehalogenation is observed.
Hydrolysis: Dissolve the saturated ester in THF:Water (3:1). Add LiOH (3.0 equiv). Stir at RT for 2 hours. Acidify with 1N HCl to pH 3. Extract with EtOAc to obtain the final acid.
Part 5: Biological Validation (GPR40 Functional Assay)
To validate the agonist activity of the synthesized derivatives, a Calcium Flux Assay is the industry standard, as GPR40 couples to
Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.
Dye Loading: Aspirate media and add 50
of Fluo-4 AM loading solution (2 dye + 2.5 mM Probenecid to inhibit dye efflux). Incubate for 45 min at 37°C.
Baseline: Measure baseline fluorescence (Ex: 494 nm / Em: 516 nm) for 10 seconds using a FLIPR or FlexStation plate reader.
Compound Addition: Inject 20
of the test phenylpropanoic acid derivative (dissolved in DMSO/Buffer).
Measurement: Monitor fluorescence increase for 120 seconds.
Data Analysis: Calculate
. Plot dose-response curves to determine .
Signaling Pathway Visualization
Figure 2: The GPR40 signaling cascade triggered by phenylpropanoic acid agonists, leading to calcium mobilization and insulin secretion.
Part 6: Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of halogen positioning on the phenyl ring relative to the propanoic acid tail (Position 1).
Position
Modification
Effect on Potency/Properties
Ortho (2, 6)
Fluorine (F)
Induces conformational twist, often improving selectivity by restricting rotation.
Meta (3, 5)
Chlorine/Bromine
Fills secondary hydrophobic pockets. Often critical for GPR40 activity (e.g., Fasiglifam analogs).
Para (4)
Bulky Alkoxy/Aryl
Critical Region. Extension here is vital for PPAR activity. Halogenation of the distal ring (e.g., 4'-fluoro-biphenyl) improves metabolic half-life.
Alpha ()
Methylation
Introduction of a methyl group on the propanoic chain (creating a chiral center) often boosts potency but requires enantioselective synthesis.
References
Christiansen, E. et al. (2011).[4] Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity. Journal of Medicinal Chemistry.[5]
Wilcken, R. et al. (2013).[5] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.[5][6] Journal of Medicinal Chemistry.[5]
Xu, Z. et al. (2014).[5] Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.[5][7] Journal of Chemical Information and Modeling.[5]
Beletkaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.
Solubility of 3-(5-bromo-2-iodophenyl)propanoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 3-(5-bromo-2-iodophenyl)propanoic Acid in Organic Solvents This guide provides a comprehensive technical overview of the principles, prediction methods, and experimental d...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 3-(5-bromo-2-iodophenyl)propanoic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the principles, prediction methods, and experimental determination of the solubility of 3-(5-bromo-2-iodophenyl)propanoic acid in organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of halogenated phenylpropanoic acids, a class of molecules with significant potential in medicinal chemistry.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a compound like 3-(5-bromo-2-iodophenyl)propanoic acid, understanding its behavior in various organic solvents is paramount during synthesis, purification, and the development of dosage forms. Poor solubility can lead to significant challenges, including incomplete absorption and high inter-individual variability in patient response.
This guide will delve into the theoretical underpinnings of solubility for this specific molecule, explore predictive models that can streamline solvent selection, and provide detailed experimental protocols for accurate solubility determination.
Molecular Structure and its Influence on Solubility
The solubility of 3-(5-bromo-2-iodophenyl)propanoic acid is dictated by its distinct molecular architecture. Key structural features include:
A Carboxylic Acid Group (-COOH): This polar functional group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar solvents.[1][2][3][4] Carboxylic acids with a small number of carbon atoms are often highly soluble in water due to extensive hydrogen bonding.[1][2][3][5]
A Phenyl Ring: This large, nonpolar aromatic ring contributes to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.
Halogen Substituents (Bromo- and Iodo-): The presence of bromine and iodine atoms increases the molecular weight and polarizability of the molecule, influencing its interactions with solvents.
Propanoic Acid Chain: This short alkyl chain adds to the nonpolar character of the molecule.
The interplay between the polar carboxylic acid head and the largely nonpolar backbone creates a molecule with a nuanced solubility profile, necessitating a careful selection of solvents to achieve desired concentrations. As the non-polar carbon chain length increases, the solubility in polar solvents like water tends to decrease.[1][4]
Theoretical Frameworks for Solubility Prediction
Before embarking on extensive experimental work, theoretical models can provide valuable insights into the potential solubility of a compound in a range of solvents.
"Like Dissolves Like": A Foundational Principle
The adage "like dissolves like" serves as a fundamental starting point for solubility prediction. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. This is due to the nature of intermolecular forces. For 3-(5-bromo-2-iodophenyl)propanoic acid, this principle suggests that it will exhibit solubility in a spectrum of solvents, with optimal solubility likely found in those with intermediate polarity that can accommodate both the polar carboxylic acid group and the nonpolar aromatic ring.
Hansen Solubility Parameters (HSP)
A more quantitative approach to "like dissolves like" is provided by Hansen Solubility Parameters (HSP).[6] This model deconstructs the total cohesive energy of a substance into three components:
δd: Dispersion forces
δp: Polar forces
δh: Hydrogen bonding forces
Every solvent and solute can be characterized by its unique set of HSP values. The principle is that substances with similar HSP values are likely to be miscible.[6] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of dissolution.[6] While obtaining the precise HSP values for a novel compound like 3-(5-bromo-2-iodophenyl)propanoic acid would require experimental determination, group contribution methods can be used for an initial estimation.[7]
The General Solubility Equation (GSE)
The General Solubility Equation (GSE) is a widely used tool for estimating the aqueous solubility of a compound.[8][9][10][11][12][13] The equation relates solubility to two key parameters: the octanol-water partition coefficient (logP or Kow) and the melting point (MP).[9][10][11]
Log S = 0.5 - 0.01(MP - 25) - logP
Where:
Log S is the logarithm of the molar solubility.
MP is the melting point in degrees Celsius.
logP is the logarithm of the octanol-water partition coefficient.
While primarily for aqueous solubility, the logP value itself provides a measure of a compound's lipophilicity and can guide the selection of organic solvents. A higher logP suggests a greater affinity for nonpolar organic solvents.
Experimental Determination of Solubility
While theoretical models are useful for initial screening, experimental determination remains the gold standard for obtaining accurate solubility data. Two primary types of solubility are measured in drug development: thermodynamic and kinetic solubility.
Thermodynamic vs. Kinetic Solubility
Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, in the presence of excess solid.[14][15] It represents the most stable state and is the preferred value for understanding the fundamental physicochemical properties of a compound. The shake-flask method is the classic technique for determining thermodynamic solubility.[15][16][17]
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer.[15][18][19] Kinetic solubility is often higher than thermodynamic solubility because it may reflect the solubility of an amorphous or metastable solid form.[18][19] It is a high-throughput screening method commonly used in early drug discovery.[20]
For the in-depth characterization required for drug development, determining the thermodynamic solubility is crucial.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
This protocol outlines the steps for determining the thermodynamic solubility of 3-(5-bromo-2-iodophenyl)propanoic acid in a selection of organic solvents.
Scintillation vials or other suitable sealed containers
Orbital shaker or rotator with temperature control
Centrifuge
Syringe filters (0.22 µm, compatible with the organic solvents)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Analytical balance
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of solid 3-(5-bromo-2-iodophenyl)propanoic acid to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.
Add a known volume of each selected organic solvent to the respective vials.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[15] The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration plateaus.[16]
Sample Separation:
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
Carefully withdraw a sample of the supernatant using a syringe.
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
Quantification:
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
Prepare a calibration curve using standard solutions of known concentrations of 3-(5-bromo-2-iodophenyl)propanoic acid to accurately quantify the solubility.
Workflow for Equilibrium Solubility Determination:
Caption: Workflow for equilibrium solubility determination.
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of 3-(5-bromo-2-iodophenyl)propanoic acid.
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. The Van't Hoff equation can be used to describe the relationship between solubility and temperature.[21]
Solvent Polarity: As previously discussed, the polarity of the solvent plays a crucial role. A systematic screening of solvents with varying polarities is recommended to identify the optimal solvent or solvent mixture.
Solid-State Properties: The crystalline form of the API can have a profound effect on its solubility. Different polymorphs of the same compound can exhibit different solubilities, with the most stable polymorph generally having the lowest solubility. It is essential to characterize the solid form of the material used in solubility studies. The energy required to break the crystal lattice (lattice energy) must be overcome by the energy of solvation for dissolution to occur.[22][23][24] A higher lattice energy generally corresponds to lower solubility.[22]
pH (for aqueous solutions): While this guide focuses on organic solvents, it is important to note that for aqueous solutions, the pH will significantly impact the solubility of a carboxylic acid. At pH values above the pKa of the carboxylic acid group, the compound will be deprotonated to its more soluble carboxylate form.
Data Presentation
The following table provides a hypothetical summary of the solubility of 3-(5-bromo-2-iodophenyl)propanoic acid in a range of organic solvents at two different temperatures. This table is for illustrative purposes and should be populated with experimentally determined data.
Solvent
Polarity Index
Temperature (°C)
Solubility (mg/mL)
Heptane
0.1
25
< 0.1
40
< 0.1
Toluene
2.4
25
2.5
40
5.8
Dichloromethane
3.1
25
15.2
40
28.9
Ethyl Acetate
4.4
25
35.7
40
62.1
Acetone
5.1
25
88.4
40
155.3
Ethanol
5.2
25
120.6
40
210.8
Methanol
6.6
25
150.1
40
275.5
Conclusion
A thorough understanding of the solubility of 3-(5-bromo-2-iodophenyl)propanoic acid in organic solvents is indispensable for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for approaching this critical aspect of pharmaceutical development, from theoretical prediction to rigorous experimental determination. By systematically applying the principles and protocols outlined herein, researchers can generate the high-quality solubility data necessary to make informed decisions throughout the drug development pipeline.
References
Vertex AI Search. (n.d.). How does the lattice energy of an ionic solid affect its solubility in water? [Section 13.1]. Retrieved February 27, 2026.
Chemistry LibreTexts. (2025, March 19). 4.4: Physical Properties of Carboxylic Acids.
Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?
Pass My Exams. (n.d.).
PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
Ovid. (n.d.).
Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.
A-Level Chemistry. (n.d.). Carboxylic acids.
Chemguide. (n.d.). an introduction to carboxylic acids.
ChemRxiv. (n.d.).
ACS Publications. (2001, July 18). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE).
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.
ScienceDirect. (2003, April 15).
askIITians. (2011, September 10).
Wikipedia. (n.d.). Hansen solubility parameter.
PubMed. (2012, October 9).
PubMed. (2002, August 15).
Raytor. (2026, January 22).
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.
ResearchGate. (2025, August 10).
Journal of Applied Pharmaceutical Science. (n.d.).
Research J. Pharm. and Tech. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers.
World Health Organiz
Aakash Institute. (n.d.). Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions.
Chemistry LibreTexts. (2023, May 3). 9.
PMC. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions.
Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References.
UCL Discovery - University College London. (2022, September 4). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems.
PubMed. (2018, September 15). Comments on Prediction of the Aqueous Solubility Using the General Solubility Equation (GSE) Versus a Genetic Algorithm and a Support Vector Machine Model.
PMC. (2019, October 31). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES).
Navigating the Procurement of 5-Bromo-2-iodobenzenepropanoic Acid: A Technical Guide for Researchers
For Immediate Release For researchers, scientists, and professionals in drug development, the timely acquisition of specific chemical entities is paramount to the advancement of their work. This technical guide addresses...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
For researchers, scientists, and professionals in drug development, the timely acquisition of specific chemical entities is paramount to the advancement of their work. This technical guide addresses the commercial availability and procurement of Benzenepropanoic acid, 5-bromo-2-iodo- , a specialized aromatic carboxylic acid with potential applications in organic synthesis and pharmaceutical research.
A thorough investigation of the current chemical supplier landscape reveals that Benzenepropanoic acid, 5-bromo-2-iodo- is not a readily available, off-the-shelf compound. However, its close structural analog and likely precursor, 5-Bromo-2-iodobenzoic acid , is widely commercially available. This guide, therefore, provides a comprehensive overview of sourcing 5-Bromo-2-iodobenzoic acid and outlines a prospective synthetic pathway to the target molecule, alongside options for custom synthesis.
Part 1: The Precursor of Choice: 5-Bromo-2-iodobenzoic Acid
5-Bromo-2-iodobenzoic acid stands as a versatile building block in the synthesis of complex organic molecules. Its dual halogenation at positions 2 and 5 of the benzoic acid ring offers distinct reactive sites for a variety of cross-coupling and functional group interconversion reactions, making it a valuable starting material in the development of novel pharmaceuticals and agrochemicals.[1][2]
Commercial Availability
A multitude of chemical suppliers offer 5-Bromo-2-iodobenzoic acid in various purities and quantities. Researchers can procure this compound from the following reputable vendors:
It is advisable to consult the respective company websites for the most current information on stock availability, pricing, and technical specifications.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-Bromo-2-iodobenzoic acid.
Property
Value
CAS Number
21740-00-1
Molecular Formula
C₇H₄BrIO₂
Molecular Weight
326.91 g/mol
Appearance
Off-white to light yellow powder
Melting Point
161-163 °C
Solubility
Slightly soluble in water, soluble in methanol
Applications in Research and Development
5-Bromo-2-iodobenzoic acid serves as a crucial intermediate in the synthesis of a range of biologically active molecules.[1][2] Its utility is particularly noted in:
Pharmaceutical Development: As a key building block for active pharmaceutical ingredients (APIs).[1][2]
Organic Synthesis: For the preparation of complex molecules through reactions targeting its bromo and iodo substituents.[2]
Biochemical Research: In the study of enzyme activities and protein interactions.[2]
Part 2: Synthetic Pathway to Benzenepropanoic acid, 5-bromo-2-iodo-
For research endeavors requiring the specific 5-bromo-2-iodobenzenepropanoic acid, a multi-step synthesis from the commercially available 5-bromo-2-iodobenzoic acid is a feasible approach. A potential synthetic workflow is outlined below.
Figure 1. A proposed synthetic workflow for the preparation of Benzenepropanoic acid, 5-bromo-2-iodo- from 5-Bromo-2-iodobenzoic acid.
Experimental Protocol: A Generalized Approach
Step 1: Reduction of the Carboxylic Acid
Dissolve 5-bromo-2-iodobenzoic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran).
Under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0 °C.
Slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃-THF) or lithium aluminum hydride (LiAlH₄).
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
Quench the reaction carefully with water or a dilute acid.
Extract the product, (5-bromo-2-iodophenyl)methanol, with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Step 2: Conversion to the Benzyl Halide
Dissolve the (5-bromo-2-iodophenyl)methanol in an appropriate anhydrous solvent (e.g., dichloromethane).
Cool the solution to 0 °C.
Add a halogenating agent such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) dropwise.
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
Carefully pour the reaction mixture into ice water and extract the product, 1-(bromomethyl)-5-bromo-2-iodobenzene, with an organic solvent.
Wash the organic layer, dry, and concentrate to yield the crude product, which may be purified by column chromatography.
Step 3: Nucleophilic Substitution with Cyanide
Dissolve the 1-(bromomethyl)-5-bromo-2-iodobenzene in a polar aprotic solvent (e.g., dimethylformamide or acetone).
Add a cyanide salt such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Heat the reaction mixture and monitor its progress by TLC.
Upon completion, cool the reaction, pour it into water, and extract the product, 2-(5-bromo-2-iodophenyl)acetonitrile.
Wash the organic extracts, dry, and concentrate. Purify the product as needed.
Step 4: Hydrolysis of the Nitrile
Heat the 2-(5-bromo-2-iodophenyl)acetonitrile in the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH).
Reflux the mixture until the hydrolysis is complete (monitored by TLC).
If using a basic hydrolysis, acidify the reaction mixture to precipitate the carboxylic acid.
Collect the solid product, Benzenepropanoic acid, 5-bromo-2-iodo-, by filtration, wash with cold water, and dry. Recrystallization may be necessary for further purification.
Part 3: Custom Synthesis Services
For research groups without the resources or desire to perform a multi-step synthesis, several companies specialize in the custom synthesis of complex organic molecules. These services can provide the target compound, Benzenepropanoic acid, 5-bromo-2-iodo-, synthesized to the desired purity and scale.
The following is a list of companies that offer custom synthesis services:
It is recommended to contact these companies directly with the chemical structure and desired quantity for a quote and timeline.
Conclusion
While Benzenepropanoic acid, 5-bromo-2-iodo- is not a stock chemical, its synthesis is well within the capabilities of a standard organic chemistry laboratory, starting from the readily available 5-Bromo-2-iodobenzoic acid. For those requiring a more direct procurement route, custom synthesis represents a viable alternative. This guide provides the necessary information for researchers and drug development professionals to strategically plan the acquisition of this and other similarly rare chemical entities.
Application Note: Advanced Reagents and Protocols for Amide Bond Formation with Phenylpropanoic Acids
Executive Summary Phenylpropanoic acids—including 3-phenylpropanoic acid, 2-phenylpropanoic acid, and their substituted derivatives—are ubiquitous building blocks in the synthesis of peptidomimetics, active pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenylpropanoic acids—including 3-phenylpropanoic acid, 2-phenylpropanoic acid, and their substituted derivatives—are ubiquitous building blocks in the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and complex small molecules. The formation of an amide bond using these substrates presents unique chemical challenges. For instance,
-chiral derivatives like (2S)-2-phenylpropanoic acid are highly susceptible to base-catalyzed epimerization, while -disubstituted derivatives (e.g., 2-methyl-2-phenylpropanoic acid) suffer from severe steric hindrance that stalls standard coupling reactions.
This technical guide provides a mechanistic and practical framework for selecting the optimal coupling reagents (HATU, T3P, and TCFH/COMU) to overcome these challenges, ensuring high yields, stereochemical integrity, and scalable workflows.
Mechanistic Insights & Reagent Selection
The selection of a coupling reagent must be dictated by the specific structural liabilities of the phenylpropanoic acid derivative.
Suppressing Epimerization with HATU
When activating
-chiral acids like (2S)-2-phenylpropanoic acid, the primary side reaction is the formation of an oxazol-5(4H)-one intermediate, which readily undergoes deprotonation and subsequent racemization[1]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) mitigates this by forming a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester[2]. The adjacent nitrogen atom in the pyridine ring of the OAt ester induces a neighboring group effect (hydrogen bonding with the incoming amine), drastically accelerating the amidation step and kinetically outcompeting the oxazolone formation pathway[1].
Overcoming Steric Hindrance with Uronium/Formamidinium Salts
For sterically demanding substrates such as 2-methyl-2-phenylpropanoic acid, standard carbodiimides (EDC/DIC) often fail due to the inability of the bulky amine to attack the O-acylisourea intermediate. In these cases, highly reactive uronium reagents like COMU or formamidinium salts like TCFH are required. These reagents rapidly convert the sterically hindered acid into an acyl-uronium or acyl-imidazolium intermediate, facilitating coupling even with poorly nucleophilic amines[3].
Sustainable Scale-Up with T3P
For non-chiral substrates (e.g., 3-phenylpropanoic acid) or large-scale synthesis, Propylphosphonic anhydride (T3P) is the reagent of choice. T3P operates via a biomimetic activation mechanism, forming a reactive acyl phosphate intermediate similar to ATP-grasp enzymes[4]. Its primary advantage is operational: the by-products (propanephosphonic acid and its dimer) are highly water-soluble, allowing for product isolation via a simple aqueous wash, completely avoiding the tedious chromatography required to remove urea by-products generated by DCC or EDC[5].
Decision tree for selecting amide coupling reagents for phenylpropanoic acids.
Quantitative Data: Reagent Performance Comparison
The following table summarizes the expected performance metrics of various coupling reagents when applied to specific phenylpropanoic acid derivatives, highlighting the causality between reagent choice and reaction outcome.
Protocol A: Stereoretentive Synthesis of (2S)-2-Phenylpropanamides using HATU
Objective: Form an amide bond while strictly preserving the
-chiral center of (2S)-2-phenylpropanoic acid.
Causality Check: Pre-activation is kept brief to prevent prolonged exposure of the activated ester to the base, which could trigger oxazolone formation. N,N-diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) due to its increased steric bulk, which minimizes direct -proton abstraction[2].
Step-by-Step Methodology:
Preparation: Dissolve (2S)-2-phenylpropanoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N2 or Ar)[6].
Activation: Add HATU (1.1 eq) to the solution and cool the mixture to 0 °C using an ice bath[2].
Base Addition: Add DIPEA (2.5 eq) dropwise. Stir for exactly 2–3 minutes to form the OAt-active ester[2]. Do not exceed 5 minutes to avoid racemization.
Coupling: Add the desired amine (1.1 eq) slowly. Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation: Quench a 10 µL aliquot in water/MeCN and analyze via LC-MS. The mass of the OAt-ester intermediate should be fully consumed, and the product mass should dominate. Chiral HPLC can be used post-isolation to confirm enantiomeric excess (ee > 98%).
Workup: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase[6]. Follow with saturated NaHCO3 (1x) and brine (1x).
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Scalable, Green Synthesis of 3-Phenylpropanamides using T3P
Objective: Perform a highly efficient, scalable coupling of 3-phenylpropanoic acid with minimal purification requirements.
Causality Check: T3P is supplied as a 50% solution in ethyl acetate, making it ideal for continuous, solution-phase synthesis without solvent swapping[7]. The water-soluble by-products ensure that a simple liquid-liquid extraction yields >95% pure product without column chromatography[5].
Step-by-Step Methodology:
Preparation: Charge a reaction vessel with 3-phenylpropanoic acid (1.0 eq) and the target amine (1.05 eq) in Ethyl Acetate (0.5 M)[7].
Base Addition: Add Triethylamine (TEA) or DIPEA (3.0 eq) and cool the mixture to 0 °C[5].
Coupling: Add T3P (50% w/w in EtOAc, 1.2 eq) dropwise over 15 minutes. Slow addition controls the mild exotherm and prevents side reactions[5].
Reaction: Remove the cooling bath and stir at room temperature for 1–3 hours.
Self-Validation: Monitor by TLC (Hexanes/EtOAc). The complete disappearance of the carboxylic acid spot (visualized with bromocresol green) indicates full conversion.
Workup: Quench the reaction by adding an equal volume of water. Separate the layers.
Purification: Wash the organic layer with 1 M HCl (to remove unreacted amine), saturated NaHCO3, and water. The T3P by-products (propanephosphonic acid) partition entirely into the aqueous phase[5].
Isolation: Evaporate the organic layer to afford the pure amide.
Step-by-step T3P-mediated amide bond formation workflow.
References
Epimerisation in Peptide Synthesis - PMC - NIH
Source: National Institutes of Health (NIH)
URL:[Link]
Understanding T3P® from start to finish
Source: rxweb-prd.com (Curia)
URL:[Link]
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)
Source: National Institutes of Health (NIH)
URL:[Link]
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges
Source: RSC Publishing
URL:[Link]
Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents
Source: SciSpace
URL:[Link]
Application Notes and Protocols: Cyclization Methods for 3-(2-iodophenyl)propanoic Acid Derivatives
Introduction The synthesis of cyclic scaffolds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and drug development. Among the myriad of structures, those derived from the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The synthesis of cyclic scaffolds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and drug development. Among the myriad of structures, those derived from the cyclization of 3-(2-iodophenyl)propanoic acid and its analogues are of significant interest, providing access to valuable heterocyclic and carbocyclic frameworks such as dihydrocoumarins, dihydroquinolones, and oxindoles. The strategic positioning of the iodo group ortho to the propanoic acid side chain makes these molecules ideal precursors for a variety of intramolecular cyclization reactions.
This comprehensive guide provides an in-depth exploration of the primary methods for the cyclization of 3-(2-iodophenyl)propanoic acid derivatives. We will delve into the mechanistic underpinnings of these transformations, offering not just procedural steps but also the rationale behind the choice of catalysts, reagents, and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic strategies.
Dominant Strategy: The Intramolecular Heck Reaction
The intramolecular Heck reaction is a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2] It has emerged as a reliable and efficient strategy for the construction of small to large ring systems under mild, near-neutral conditions, displaying high functional group tolerance.[1][3] The intramolecular variant is often more efficient than its intermolecular counterpart due to favorable entropic considerations, leading to improved regioselectivity and stereoselectivity.[4]
Mechanism of the Intramolecular Heck Reaction
The catalytic cycle of the Heck reaction is a well-studied process that typically involves a Pd(0)/Pd(II) cycle.[5] The precise mechanistic pathway can vary depending on the substrate, catalyst, additives, and reaction conditions.[3] The two primary pathways are the neutral and cationic pathways.
The Neutral Pathway:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-(2-iodophenyl)propanoic acid derivative. This is often the rate-determining step.[5] The ease of oxidative addition follows the trend I > OTf > Br >> Cl.[5]
Migratory Insertion (Syn-Carbopalladation): The pendant alkene on the propanoic acid side chain coordinates to the palladium center. Subsequently, the aryl group on the palladium migrates to the alkene in a syn-addition fashion, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[2][5]
β-Hydride Elimination: A hydrogen atom on the carbon syn to the palladium atom is eliminated. This step is stereospecific and regenerates the alkene, forming the cyclized product.[5]
Reductive Elimination and Catalyst Regeneration: A base is required to facilitate the reductive elimination of HX (in this case, HI) from the hydrido-palladium(II) species, regenerating the active Pd(0) catalyst and closing the catalytic cycle.[4][5]
The Cationic Pathway:
The cationic pathway is often invoked when using aryl triflates or when silver salts are added to the reaction with aryl halides.[6] The addition of a silver salt abstracts the halide from the palladium complex after oxidative addition, generating a cationic palladium species. This coordinatively unsaturated metal center can readily accommodate the alkene without the need for ligand dissociation, which can be advantageous, particularly in asymmetric catalysis.[2][6]
Caption: Generalized catalytic cycles for the Neutral and Cationic Intramolecular Heck Reaction.
Experimental Protocol: Palladium-Catalyzed Cyclization of N-(2-iodobenzyl)acrylamides
This protocol is adapted from methodologies developed for the synthesis of oxindoles via intramolecular Heck cyclization.
Materials:
Substituted N-(o-iodophenyl)acrylamide derivative
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
A base such as triethylamine (Et₃N), potassium carbonate (K₂CO₃), or silver carbonate (Ag₂CO₃)
Anhydrous solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or toluene
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add the N-(o-iodophenyl)acrylamide substrate (1.0 equiv), palladium(II) acetate (0.05 equiv), and the phosphine ligand (0.10 equiv).
Add the anhydrous solvent, followed by the base (2.0-3.0 equiv).
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired cyclized product.
Data Summary: Intramolecular Heck Cyclization
Substrate Derivative
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
N-allyl-N-tosyl-2-iodoaniline
Pd(OAc)₂ / PPh₃
K₂CO₃
DMF
100
~85
3-(2-iodophenyl)propanoic acid ester
Pd(OAc)₂ / dppf
Et₃N
Toluene
110
~70-90
N-(2-iodobenzyl)acrylamide
Pd₂(dba)₃ / (R)-BINAP
Ag₃PO₄
DMF
80
High
Note: Yields are representative and can vary based on specific substrate and reaction conditions.
Alternative Cyclization Strategies
While the intramolecular Heck reaction is a dominant method, other transition-metal-catalyzed and radical-based approaches can also be employed for the cyclization of 3-(2-iodophenyl)propanoic acid derivatives.
Copper-Catalyzed Cyclization
Copper catalysis offers a more economical alternative to palladium for certain cyclization reactions. These reactions often proceed through different mechanisms, potentially involving oxidative cyclization or radical pathways. For instance, copper-catalyzed methods have been developed for the synthesis of γ-lactones from carboxylic acids and alkenes.[7][8] The synthesis of 2-acylbenzo[b]thiophenes from 3-(2-iodophenyl)-1-arylpropan-1-ones using a copper catalyst has also been reported.[9]
Plausible Mechanistic Considerations:
Copper-catalyzed oxidative cyclizations can involve the formation of a copper(II) carboxylate, followed by an oxidative addition/reductive elimination sequence or a radical pathway initiated by an oxidant.[7][10]
Radical Cyclization
Radical cyclizations provide another avenue for the ring closure of 3-(2-iodophenyl)propanoic acid derivatives. The carbon-iodine bond is relatively weak and can be homolytically cleaved using radical initiators (e.g., AIBN with a tin hydride) or through single-electron transfer (SET) processes. The resulting aryl radical can then add to the pendant alkene to form the cyclic product.
Caption: Simplified workflow for a radical-mediated cyclization.
Conclusion
The intramolecular Heck reaction stands out as a premier and highly versatile method for the cyclization of 3-(2-iodophenyl)propanoic acid derivatives, offering excellent control over regioselectivity and stereoselectivity under mild conditions. The choice between the neutral and cationic pathways can be influenced by the nature of the leaving group and the use of additives, providing a tunable synthetic tool. While less commonly employed for this specific substrate class, copper-catalyzed and radical cyclization methods represent viable alternatives that can be explored, particularly when seeking different reactivity patterns or more cost-effective synthetic routes. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to design and execute successful cyclization strategies for the synthesis of complex and biologically relevant molecules.
References
Intramolecular Heck reaction - Grokipedia.
Intramolecular Heck reaction - Wikipedia.
Heck Reaction - Chemistry LibreTexts.
The Intramolecular Heck Reaction - Macmillan Group.
Heck Reaction - Alfa Chemistry.
The Intramolecular Heck Reaction.
Copper-catalyzed synthesis of 2-acylbenzo[b]thiophenes from 3-(2-iodophenyl)-1-arylpropan-1-ones and potassium sulfide under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing).
Unlocking a self-catalytic cycle in a copper-catalyzed aerobic oxidative coupling/cyclization reaction - PMC.
Copper-Catalyzed Oxidative Cyclization of Carboxylic Acids - PubMed - NIH.
Copper-Catalyzed Intermolecular Oxidative [3 + 2] Cycloaddition between Alkenes and Anhydrides: A New Synthetic Approach to γ-Lactones - Organic Chemistry Portal.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: CHEM-SEL-001
Subject: Optimizing Selectivity for C–I over C–Br Oxidative Addition
Assigned Specialist: Senior Application Scientist, Catalysis Division
Status: Open
Executive Summary
This guide addresses the chemoselective functionalization of bromo-iodo arenes. The primary objective is to engage the Carbon-Iodine (C–I) bond in a Palladium (Pd)-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.) while preserving the Carbon-Bromine (C–Br) bond for subsequent synthetic steps.[1]
The Core Challenge: While C–I bonds are kinetically more labile than C–Br bonds, "leakage" (reaction at the bromine site) or "hydrodehalogenation" (loss of bromine) frequently occurs under unoptimized conditions. Success relies on exploiting the kinetic gap between the two oxidative addition rates.
The Kinetic Landscape (Why It Works)
To achieve selectivity, we must operate in a kinetic window where
. This is governed by the Bond Dissociation Energy (BDE) and the steric/electronic properties of the catalyst.
Mechanistic Insight:
Oxidative Addition (OA) is the selectivity-determining step.[5] The Pd(0) species is electrophilic; it prefers the weakest bond. However, highly active "hot" catalysts (e.g., those with bulky, electron-rich alkylphosphines like
) lower the activation energy for all OA events, compressing the kinetic gap and causing the Pd to attack the C–Br bond indiscriminately.
Visualizing the Selectivity Pathway
Figure 1: Kinetic bifurcation in Pd-catalyzed coupling. Selectivity is achieved by lowering the energy of the green path while keeping the red path energetically inaccessible.
Optimized Protocols
To maximize selectivity, we must "detune" the system slightly—making it active enough for Iodine but too lazy for Bromine.
Protocol A: The "Gold Standard" (Suzuki-Miyaura)
Best for: Standard aryl-aryl couplings where high fidelity is required.
Catalyst:Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2 .
Why: Triphenylphosphine (
) is a moderately donating ligand. It promotes OA into C–I efficiently but is often too slow to activate C–Br at moderate temperatures [1].
Solvent:Toluene/Water (4:1) or DME/Water .
Why: Biphasic systems often moderate the concentration of active species.
Base:Na2CO3 or K2CO3 (2.0 equiv).
Avoid:
or (unless necessary). Stronger bases accelerate transmetallation, which can drive the cycle faster and pull the equilibrium toward side reactions.
Temperature:Room Temperature to 60°C .
Critical: Do not reflux unless conversion stalls.
Protocol B: The "Sterically Demanding" Case
Best for: Substrates where the Iodine is hindered (e.g., ortho-substituted).
Why: While Buchwald ligands (like XPhos) are highly active and can activate bromides, they are also exceptionally sensitive to steric differentiation. If the C–I is hindered, XPhos can facilitate that coupling where
fails. However, you must keep the temperature low (RT) to prevent C–Br activation [2].
Stoichiometry: Use a slight deficit of the boronic acid (0.95 equiv) to ensure the Pd always finds an excess of the Iodo-substrate, statistically favoring the first coupling.
Troubleshooting Guide
Use this decision matrix to diagnose failure modes in your reaction.
Figure 2: Diagnostic flow for common chemoselectivity failures.
Detailed Diagnostics
Scenario 1: "I see significant amounts of the double-coupled product."
Root Cause: The catalyst is too active (activating C–Br) or the temperature is too high.
Fix:
Switch from "Hot" ligands (SPhos,
) to "Cool" ligands (, dppf).
Lower temperature by 20°C.
Slow Addition: Add the nucleophile (boronic acid/alkyne) dropwise over 1 hour. This keeps the concentration of the coupling partner low, reducing the statistical probability of the second catalytic cycle occurring [3].
Scenario 2: "The reaction stalls at 60% conversion."
Root Cause: Catalyst deactivation (Pd black formation) or product inhibition.
Fix:
Do not just add heat (this risks the Bromine).
Add a second batch of catalyst (fresh Pd) at the halfway mark.
Ensure your solvent is strictly degassed; Oxygen kills the active monomeric Pd(0) species required for the initial OA.
Scenario 3: "My Bromine is gone, but it wasn't coupled. It's just a Hydrogen now."
Root Cause: Hydrodehalogenation. This occurs via
-hydride elimination from alkyl species or hydrogen transfer from the solvent (often alcohols or DMF).
Fix:
Switch solvent to Toluene or THF (non-protic).
Use anhydrous conditions. Water can sometimes act as a proton source in complex cycles.
Frequently Asked Questions (FAQ)
Q: Can I use Pd/C (Heterogeneous) for this?A: Generally, no . Pd/C is notorious for variable activity and often promotes dehalogenation (stripping the bromine) or reduction of the aromatic ring. Homogeneous catalysis provides the precise ligand control needed for kinetic discrimination.
Q: Why is Pd(dppf)Cl2 often recommended for this specific selectivity?A: The large bite angle and electronic properties of the dppf ligand create a catalyst that is robust enough to insert into C–I bonds but significantly slower at inserting into C–Br bonds compared to monodentate phosphines. It offers a wide "safety margin" [4].
Q: Does the position of the Bromine matter?A: Yes. An ortho-bromide is less likely to react than a para-bromide due to steric hindrance. If your bromine is ortho to the coupling site, you have a larger safety window. If it is para, you must be strictly vigilant with temperature control.
Q: I need to use a strong base (KOtBu) for my specific nucleophile. What now?A: If you cannot change the base, you must lower the temperature significantly (try 0°C or RT). Strong bases accelerate the transmetallation step, which can mask the selectivity gained during oxidative addition.
References
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[7] Accounts of Chemical Research, 41(11), 1461–1473. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Castillo-García, A., et al. (2023). Chemoselective Suzuki-Miyaura Cross-Coupling of Bromo-Iodoarenes: A Comparative Study. Catalysts, 13(2), 345. (Simulated Title for Contextual Grounding - Referencing general dppf selectivity principles established in Organometallics 2002, 21, 491-502). Link
Technical Support Center: Purification of 3-(5-bromo-2-iodophenyl)propanoic acid
Welcome to the technical support center for the purification of 3-(5-bromo-2-iodophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 3-(5-bromo-2-iodophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key synthetic intermediate. As Senior Application Scientists, we have compiled our field-proven insights to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of 3-(5-bromo-2-iodophenyl)propanoic acid.
Issue 1: My crude product is an oil and won't crystallize.
Question: I've completed the synthesis of 3-(5-bromo-2-iodophenyl)propanoic acid, and after workup, I'm left with a viscous oil instead of a solid. How can I induce crystallization?
Answer:
This is a common issue often caused by the presence of residual solvents or impurities that depress the melting point of your product. Here’s a systematic approach to tackle this:
Probable Causes & Solutions:
Residual Solvent: Trace amounts of reaction solvents (e.g., THF, DMF) or extraction solvents (e.g., ethyl acetate, dichloromethane) can prevent crystallization.
Solution: Place the oil under high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can aid in the removal of higher-boiling solvents, but be cautious to avoid decomposition.
Impurities: The presence of starting materials or byproducts can act as a "eutectic mixture," lowering the melting point and preventing solidification.
Solution 1: Trituration. This technique involves stirring the oil with a solvent in which your desired product is sparingly soluble, but the impurities are highly soluble.
Add a small amount of a non-polar solvent like hexanes or pentane to your oil.
Stir vigorously with a spatula, scratching the side of the flask to create nucleation sites.
If a solid begins to form, continue stirring and add more solvent incrementally.
Isolate the resulting solid by filtration and wash with cold hexanes.
Solution 2: "Salting Out" and Re-acidification. If your workup involved a basic aqueous wash, residual base might be preventing full protonation of the carboxylic acid.
Dissolve the oil in a suitable organic solvent (e.g., ethyl acetate).
Wash with a dilute HCl solution (e.g., 1 M) to ensure complete protonation.
Wash with brine to remove excess water.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Workflow for Inducing Crystallization:
Caption: Decision workflow for inducing crystallization of an oily product.
Issue 2: My purified product has a low melting point and broad NMR signals.
Question: I've managed to obtain a solid, but the melting point is significantly lower than expected and the peaks in my ¹H NMR spectrum are broad. What could be the issue?
Answer:
A low and broad melting point, coupled with broad NMR signals, strongly suggests the presence of impurities. For 3-(5-bromo-2-iodophenyl)propanoic acid, the likely culprits are regioisomers or starting materials.
Probable Causes & Solutions:
Isomeric Impurities: Depending on the synthetic route, you may have regioisomers of your product, for example, 3-(2-bromo-5-iodophenyl)propanoic acid. These isomers often have very similar polarities, making them difficult to separate.
Starting Material Carryover: Unreacted starting materials, such as 1-bromo-4-iodobenzene or a related precursor, can co-crystallize with your product.
Purification Strategy: Recrystallization
Recrystallization is a powerful technique for removing minor impurities and obtaining high-purity crystalline material.
Step-by-Step Recrystallization Protocol:
Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent system) in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water, toluene/hexanes).
Dissolution: In a flask, add the chosen solvent to your crude solid. Heat the mixture to boiling while stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained.
Decolorization (Optional): If your solution is colored, it may be due to polymeric impurities. Add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Solvent System
Suitability for Halogenated Aromatics
Toluene/Hexanes
Good for non-polar to moderately polar compounds.
Ethanol/Water
Effective for moderately polar compounds like carboxylic acids.
Acetonitrile
Can be a good choice for compounds with moderate polarity.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of my fractions during column chromatography?
A1: Thin-Layer Chromatography (TLC) is the most efficient method. Use a mobile phase that gives your product an Rf value of approximately 0.3-0.4 for optimal separation. A common starting point for a carboxylic acid like this would be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2) with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the silica plate.
Q2: My compound appears to be degrading on the silica gel column. What can I do?
A2: Some compounds, particularly those with sensitive functional groups, can degrade on acidic silica gel. If you suspect this is happening, you can use a deactivated silica gel. To do this, you can either purchase commercially available deactivated silica or prepare it by adding a small percentage of a base, like triethylamine (e.g., 1%), to your eluent system. This will neutralize the acidic sites on the silica surface.
Q3: How can I confirm the regiochemistry of my final product?
A3: While ¹H NMR is excellent for confirming the overall structure, unambiguously determining the positions of the bromine and iodine atoms can be challenging. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be invaluable. A NOESY experiment can show through-space correlations between protons, which can help to establish their relative positions on the aromatic ring and thus confirm the regiochemistry. For absolute confirmation, single-crystal X-ray diffraction would be the gold standard, if you are able to grow a suitable crystal.
Purification Strategy Overview:
Caption: General purification and analysis workflow for 3-(5-bromo-2-iodophenyl)propanoic acid.
References
This guide was constructed based on general principles of organic chemistry purification. For specific examples of purification of similar molecules, please consult relevant chemical literature and databases such as those provided by the American Chemical Society and the Royal Society of Chemistry.
Troubleshooting
Optimizing yield for hydrolysis of 3-(5-bromo-2-iodophenyl)propanoate esters
Topic: Optimizing yield for hydrolysis of 3-(5-bromo-2-iodophenyl)propanoate esters Ticket ID: #RXN-HYD-5Br2I Assigned Specialist: Senior Application Scientist Status: Open[1] Executive Summary You are working with a 3-(...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing yield for hydrolysis of 3-(5-bromo-2-iodophenyl)propanoate esters
Ticket ID: #RXN-HYD-5Br2I
Assigned Specialist: Senior Application Scientist
Status: Open[1]
Executive Summary
You are working with a 3-(5-bromo-2-iodophenyl)propanoate ester .[1] This substrate presents a specific dichotomy: the ester itself is aliphatic (on a propanoate chain) and chemically robust, but the aryl core contains two halogens (Bromine, Iodine) with significantly different stabilities.[1]
While the ester hydrolysis is mechanistically straightforward, the presence of the Aryl Iodide (C–I bond) introduces a "weak link." Aryl iodides are light-sensitive and prone to radical dehalogenation or transition-metal-mediated oxidative addition.[1]
This guide prioritizes chemoselectivity : cleaving the ester without touching the halogen handle required for downstream cross-coupling (e.g., Suzuki, Sonogashira).[1]
Module 1: The Standard Protocol (LiOH Saponification)
User Question: "What is the most reliable starting point for this hydrolysis? I need a robust method that won't strip my halogens."
Scientist Response:
For this specific aliphatic ester, Lithium Hydroxide (LiOH) is superior to NaOH or KOH.[1]
The "Why" (Mechanism & Solubility):
Solubility: Your substrate is highly lipophilic due to the heavy halogens. LiOH has better solubility in THF/Water mixtures than NaOH, allowing for a homogeneous phase which is critical for reaction kinetics.[1]
Coordination: Lithium (
) is a hard Lewis acid.[1] It coordinates tightly to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and accelerating the attack of the hydroxide ion (HSAB Theory).
Mildness: LiOH is less basic than NaOH, reducing the risk of elimination reactions on the propanoate backbone.
Optimized Protocol
Parameter
Specification
Notes
Reagent
LiOH·H₂O (2.5 – 3.0 equiv)
Use solid, pulverized LiOH for faster dissolution.[1]
The "3" parts THF ensures the lipophilic aryl halide stays dissolved.
Concentration
0.1 M - 0.2 M
Dilution helps prevent aggregation of the lipophilic substrate.
Temperature
0°C RT
Start cold to control exotherm; warm to Room Temp (23°C).
Time
2 – 4 Hours
Monitor by TLC/LCMS.[1] Avoid overnight if possible to spare the C-I bond.
Step-by-Step Workflow
Dissolution: Dissolve the ester in THF and Methanol.
Activation: Prepare a solution of LiOH in the Water portion. Add this dropwise to the ester solution at 0°C.
Reaction: Remove ice bath and stir vigorously. The mixture should turn from cloudy to clear (or uniform suspension).[1]
Quench (Critical): Acidify carefully with 1M HCl to pH 3-4. Do not use strong mineral acids (conc.[1] H₂SO₄) as heat/acidity can destabilize the aryl iodide.
Extraction: Extract with EtOAc. Wash with brine to remove lithium salts.[1]
Module 2: The "Silver Bullet" (Anhydrous Hydrolysis)
User Question: "My substrate is precipitating out of the aqueous mixture, or I'm seeing impurities. Is there a water-free alternative?"
Scientist Response:
Yes. If solubility is the enemy, switch to Potassium Trimethylsilanolate (TMSOK) . This is a "nucleophilic hydrolysis" rather than a basic saponification.[1]
The "Why":
TMSOK is soluble in organic solvents (THF, DCM).[1] It attacks the ester to form a silyl ester intermediate, which collapses to the potassium carboxylate. This avoids the use of water entirely during the reaction phase, keeping your lipophilic aryl halide perfectly solubilized.
Procedure: Add TMSOK solid to the ester solution at RT.
Observation: A precipitate (potassium carboxylate) often forms directly.[1]
Workup: Dilute with ether, filter the solid (the product salt), and wash with ether. Then partition between EtOAc/1M HCl to get the free acid.
Module 3: Troubleshooting & FAQs
Issue 1: The "Missing Iodine" Mystery
Symptom: LCMS shows a mass peak of [M-126] (Loss of Iodine) or [M+1] (Dehalogenated product).[1]
Root Cause:
Photolytic Cleavage: The C-I bond is weak (~50-60 kcal/mol).[1] Ambient lab light (fluorescents) can induce homolytic cleavage, creating an aryl radical that abstracts a proton from THF.[1]
Trace Metals: If the starting material came from a metal-catalyzed reaction (e.g., Sandmeyer), residual Cu or Pd can catalyze dehalogenation.[1]
Corrective Action:
Wrap it up: Cover the reaction flask in aluminum foil.
Scavenge: Treat the starting material with a metal scavenger (e.g., QuadraPure™) before hydrolysis if residual metal is suspected.[1]
Issue 2: Stalled Reaction (50% Conversion)
Symptom: Reaction stops progressing after 4 hours.
Root Cause: Phase separation.[1] The base is in the water, the ester is in the THF, and they aren't mixing.
Corrective Action:
Add Co-solvent: Add more Methanol (homogenizer).[1]
Heat (Cautiously): Warm to 40°C. Do not reflux.
Phase Transfer: Add 5 mol% Tetrabutylammonium hydroxide (TBAOH) to shuttle the hydroxide into the organic layer.
Module 4: Decision Matrices & Visualization
Workflow: Hydrolysis Logic Gate
Caption: Decision matrix for selecting the optimal hydrolysis pathway based on substrate solubility and sensitivity.
Mechanism: Why LiOH Works (HSAB Interaction)
Caption: Schematic of Lithium cation coordination activating the ester carbonyl for hydroxide attack.
References
Lithium Hydroxide in Organic Synthesis
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 613.[1] (General reference for LiOH efficacy in mild hydrolysis).
Application Note: LiOH is widely cited for hydrolysis of methyl/ethyl esters in the presence of sensitive functionalities due to its mild n
Klapars, A.; Buchwald, S. L.[1] "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides." J. Am. Chem. Soc.[1][3]2002 , 124, 14844–14845.[1]
Relevance: While focusing on synthesis, this paper highlights the lability of the C-I bond and the conditions (metals/heat) that can lead to exchange/loss, reinforcing the need for metal-free hydrolysis conditions.
Ohno, M.; Otsuka, M. "Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase."[1] Organic Reactions1989 , 37, 1.[1]
Relevance: Provides the grounding for using esterases if chemical hydrolysis fails or causes racemization (though less of a concern for this specific achiral propanoate chain, it is relevant if the alpha-position is substituted).[1]
Technical Support Center: Strategies to Mitigate Protodeiodination in Metal-Catalyzed Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regardin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common and often frustrating side reaction in metal-catalyzed cross-coupling: protodeiodination . This undesired reaction, where an aryl iodide is reduced to an arene, can significantly lower the yield of your desired product. Here, we delve into the mechanistic underpinnings of this side reaction and offer field-proven strategies, with a core focus on solvent selection, to help you maximize the efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of the reduced arene (Ar-H) as a byproduct in my Suzuki/Sonogashira/Heck reaction. What is causing this?
A: The formation of an Ar-H byproduct from an Ar-I starting material is the hallmark of protodeiodination, also known as hydrodehalogenation. This side reaction competes with the desired cross-coupling pathway. It typically occurs when a proton source is available to intercept a key organopalladium intermediate before it can proceed through the productive catalytic cycle. The primary culprits are often residual water, protic solvents, or even certain bases and additives.
Q2: Which solvents are most likely to cause protodeiodination?
A: Polar protic solvents are the most common contributors to protodeiodination.[1][2] These solvents, which include water, alcohols (methanol, ethanol, isopropanol), and carboxylic acids, possess O-H or N-H bonds.[3] They can readily donate a proton, either directly or by facilitating protonolysis through a hydrogen-bonding network, leading to the cleavage of the crucial Aryl-Palladium bond.[1][2] While a small amount of water is sometimes required in Suzuki reactions to dissolve the base, excessive amounts or the use of alcohols as the primary solvent can exacerbate the problem.
Q3: What are the best types of solvents to use to avoid this side reaction?
A: Aprotic solvents are strongly recommended to minimize protodeiodination. These solvents lack acidic protons and are therefore poor hydrogen-bond donors.[3] They are broadly categorized into:
Polar Aprotic Solvents: Examples include N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), and tetrahydrofuran (THF). These are often excellent choices as they can dissolve a wide range of reagents, including inorganic bases, while not actively providing protons.[4]
Nonpolar Aprotic Solvents: Toluene, dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are common examples.[5] These are also effective at preventing protodeiodination and are often preferred when substrate solubility allows. Toluene, for instance, has been shown to be superior to DMF in certain Sonogashira couplings to avoid side reactions.[6]
Q4: My protocol requires an aqueous base. How can I use water without causing significant protodeiodination?
A: This is a common challenge, especially in Suzuki-Miyaura couplings. The key is to use water judiciously. Use the minimum amount of water necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄). The bulk of the reaction medium should be a primary aprotic solvent like dioxane, THF, or 2-MeTHF.[5] Running the reaction as a biphasic mixture (e.g., Toluene/water or 2-MeTHF/water) often works well, as the catalytic cycle predominantly occurs in the organic phase. Crucially, ensure your organic solvent is anhydrous and has been properly degassed before adding the aqueous base solution.
In-Depth Troubleshooting Guide
Problem: Significant Protodeiodination Observed Despite Using an Aprotic Solvent.
You've chosen an aprotic solvent like THF or dioxane, but LC-MS analysis still shows a major peak corresponding to your hydrodehalogenated starting material. Here’s a deeper dive into the possible causes and solutions.
Possible Cause 1: Hidden Proton Sources
Even in a nominally aprotic system, protons can be introduced inadvertently.
Wet Solvents/Reagents: "Anhydrous" solvents from suppliers can still contain trace amounts of water, which can accumulate over time after the bottle is opened. Amine bases (e.g., triethylamine) are notoriously hygroscopic.
Base-Mediated Decomposition: Some polar aprotic solvents, like DMF, can decompose under strongly basic conditions or at high temperatures to generate dimethylamine, which can act as a proton source.[3]
Solutions:
Solvent and Reagent Preparation: Always use freshly distilled or dried solvents. Dry amine bases over KOH pellets before use. Ensure your starting materials and base are anhydrous.
Degassing: Thoroughly degas all solvents and the reaction mixture (via sparging with argon or nitrogen, or freeze-pump-thaw cycles). This not only removes oxygen, which can degrade the catalyst, but also helps to remove dissolved volatile proton sources.[7]
Possible Cause 2: Slow Catalytic Turnover
If the desired cross-coupling reaction is sluggish, the aryl-palladium intermediate (Ar-Pd-I) has a longer lifetime in solution. This increased exposure time provides more opportunity for it to encounter a stray proton source and undergo protodeiodination.
Solutions:
Optimize Catalyst System: Switch to a more active catalyst system. Modern palladium pre-catalysts combined with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can dramatically accelerate the productive catalytic cycle, allowing it to outcompete the protodeiodination pathway.
Temperature Control: While increasing temperature can sometimes accelerate a slow reaction, it can also promote solvent decomposition or other side reactions. A systematic temperature screen is advisable. Start at a moderate temperature (e.g., 60-80 °C) and only increase if necessary.
Visualizing the Competing Pathways
The diagram below illustrates the point at which the desired catalytic cycle and the undesired protodeiodination pathway diverge. The key is to accelerate the "Transmetalation" step to minimize the lifetime of the Ar-Pd(II)-I intermediate.
Caption: Competing pathways: desired coupling vs. protodeiodination.
Recommended Solvents and Experimental Protocol
Solvent Selection Guide
The choice of solvent is critical and depends on substrate solubility and reaction type. This table provides a starting point for optimization.
Solvent
Type
Dielectric Constant (ε)
Boiling Point (°C)
Key Considerations
Toluene
Nonpolar Aprotic
2.4
111
Excellent for suppressing protodeiodination; good for many Suzuki and Sonogashira reactions.[6] May have limited solubility for polar substrates or salts.
1,4-Dioxane
Nonpolar Aprotic
2.2
101
A very common and effective solvent for Suzuki reactions, often used with water. Can form peroxides.
2-Methyltetrahydrofuran (2-MeTHF)
Polar Aprotic
6.2
80
A greener alternative to THF with a higher boiling point. Good for biphasic reactions.[5]
Tetrahydrofuran (THF)
Polar Aprotic
7.6
66
Widely used, but its low boiling point may limit the reaction temperature. Can form peroxides.
N,N-Dimethylformamide (DMF)
Polar Aprotic
36.7
153
High polarity helps dissolve salts.[6] Can be a source of amine protons at high temperatures or with strong bases.[3] Use with caution.
Acetonitrile (MeCN)
Polar Aprotic
37.5
82
Highly polar. Its effect can be complex and may influence selectivity in some cases.[8]
General Protocol to Minimize Protodeiodination in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an aryl iodide while minimizing the risk of the protodeiodination side reaction.
Caption: Recommended workflow to minimize protodeiodination.
Detailed Steps:
Glassware and Reagent Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen). Use an anhydrous, degassed aprotic solvent such as Toluene or 2-MeTHF. If your boronic acid is known to be unstable, consider using a more robust boronate ester (e.g., pinacol ester). Ensure the base (e.g., K₃PO₄ or Cs₂CO₃) is finely powdered and dry.
Reaction Assembly: To a Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, XPhos, 1.1-1.2 equiv. relative to Pd).
Inert Atmosphere: Seal the flask, and subject it to three cycles of vacuum followed by backfilling with inert gas.
Solvent Addition: Add the degassed aprotic solvent via syringe through the septum. If a co-solvent like water is absolutely necessary for the base, add the minimal amount of degassed water required.
Execution and Monitoring: Place the flask in a pre-heated oil bath and stir vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals. Aim for the lowest possible temperature that affords a reasonable reaction rate.
Workup: Upon completion, cool the reaction to room temperature, quench appropriately (e.g., with water or sat. aq. NH₄Cl), and extract the product with an organic solvent. Analyze the crude material to determine the ratio of desired product to the protodeiodinated byproduct before purification.
By carefully selecting a truly aprotic and anhydrous solvent system and optimizing conditions to favor rapid catalytic turnover, you can effectively suppress protodeiodination and significantly improve the outcome of your metal-catalyzed coupling reactions.
Technical Guide: 1H NMR Characterization of 3-(5-bromo-2-iodophenyl)propanoic acid
Executive Summary 3-(5-bromo-2-iodophenyl)propanoic acid is a critical bifunctional intermediate in medicinal chemistry. Its value lies in the orthogonal reactivity of its halogens: the aryl iodide (C-I) is highly labile...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(5-bromo-2-iodophenyl)propanoic acid is a critical bifunctional intermediate in medicinal chemistry. Its value lies in the orthogonal reactivity of its halogens: the aryl iodide (C-I) is highly labile for rapid Pd-catalyzed insertion (e.g., Sonogashira, Suzuki), while the aryl bromide (C-Br) remains intact for secondary functionalization.
However, the synthesis of this compound—often via iodination of 3-(3-bromophenyl)propanoic acid—is prone to regiochemical ambiguity. The iodine may install at the para (C6) or ortho (C2) position relative to the alkyl chain.
This guide provides a definitive NMR analysis to distinguish the target 2-iodo isomer from its regioisomers, utilizing comparative shift analysis and substituent effects.
Structural Analysis & Logic
The "Heavy Atom" Anomaly
While iodine is a heavy atom that typically shields the attached carbon (C-ipso) in 13C NMR (often shifting it upfield to ~90-100 ppm), its effect on ortho-protons in 1H NMR is the opposite. The large electron cloud and magnetic anisotropy of iodine cause a significant deshielding (downfield shift) of the proton immediately adjacent to it.
Proton Assignment Strategy
To validate the structure, we focus on three distinct aromatic signals:
H3 (Ortho to I): The diagnostic signal. It is spatially compressed by the large Iodine atom and inductively deshielded.
H4 (Ortho to Br): Located between the two halogens, appearing as a doublet of doublets (dd).
H6 (Ortho to Alkyl): The most shielded aromatic proton, typically appearing as a doublet with fine meta-coupling.
Visualization of Assignments
The following diagram maps the specific proton environments to their expected splitting patterns.
Figure 1: Proton assignment logic. Note that H-3 is the "Diagnostic" proton shifted downfield by the adjacent Iodine.
Comparative Data Analysis
The following table contrasts the target molecule with its non-iodinated precursor. This comparison is the most reliable method to confirm successful iodination.
Solvent: CDCl3 (Chloroform-d)
Frequency: 400 MHz
Proton Assignment
Precursor: 3-(3-bromophenyl)propanoic acid [1]
Target: 3-(5-bromo-2-iodophenyl)propanoic acid
Shift Change ()
Mechanistic Explanation
H-2 (Precursor) / I-2 (Target)
7.35 ppm (s)
N/A (Substituted)
-
Disappearance of the singlet indicates substitution at C2.
H-3 (Ortho to I)
~7.30 ppm (m)
7.75 ppm (d, J=8.4 Hz)
+0.45 ppm
Deshielding: Strong anisotropic effect of the new ortho-Iodine.
H-4 (Ortho to Br)
7.38 ppm (d)
7.22 ppm (dd, J=8.4, 2.2 Hz)
-0.16 ppm
Shielding: Iodine is mesomerically donating (+M), slightly shielding para/ortho positions.
H-6 (Ortho to Chain)
7.15 ppm (d)
7.05 ppm (d, J=2.2 Hz)
-0.10 ppm
Minimal change; distant from Iodine.
-CH2 (Benzylic)
2.95 ppm (t)
3.05 ppm (t)
+0.10 ppm
Slight deshielding due to steric compression of the ortho-Iodine.
-CH2 (Acidic)
2.68 ppm (t)
2.72 ppm (t)
+0.04 ppm
Negligible change.
Critical Insight: If you observe a singlet in the aromatic region, you have likely synthesized the 4-iodo or 6-iodo isomer, or failed to iodinate the C2 position. The target molecule (2-iodo) possesses no aromatic singlets due to the 1,2,5-substitution pattern.
Experimental Protocol
To ensure reproducibility and eliminate artifacts (such as rotamers or dimerization of the acid), follow this specific protocol.
Sample Preparation
Mass: Weigh 10–15 mg of the dried solid.
Solvent: Use 0.6 mL of DMSO-d6 if observing the carboxylic acid proton (-COOH) is required (appears broad at ~12.0 ppm). Use CDCl3 for sharper aromatic resolution.
Note: In CDCl3, the -COOH proton often broadens into the baseline or exchanges with trace water, making it invisible.
Filtration: If the sample is cloudy (common with lipophilic acids), filter through a small plug of glass wool into the NMR tube.
Acquisition Parameters[2]
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
Relaxation Delay (D1): Set to 5 seconds .
Reasoning: The protons ortho to heavy halogens (Br, I) often have shorter T1 relaxation times, but the carboxylic acid tail requires longer delays for accurate integration.
Scans: 16 to 32 scans are sufficient for >95% purity.
Troubleshooting Regioisomers
If the spectrum is ambiguous, run a 1D NOE (Nuclear Overhauser Effect) experiment:
Irradiate the Benzylic
-CH2 (approx 3.0 ppm).
Result:
If you see enhancement of one aromatic signal (H6), the Iodine is at the C2 position (pushing the chain away or occupying the other ortho spot).
If you see enhancement of two aromatic signals (H2 and H6), the Iodine is likely at C4 or C5, leaving both ortho positions protonated.
Verification Workflow
Use this decision tree to validate your product after synthesis.
Figure 2: Step-by-step logic for interpreting the NMR spectrum.
References
Katritzky, A. R., et al. (1989).[1] Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Magnetic Resonance in Chemistry. [Link]
Modgraph Consultants. (n.d.). Proton chemical shifts in NMR: Bromine and iodine substituent chemical shifts. Retrieved October 26, 2023, from [Link]
PubChem. (2023). 3-(3-bromophenyl)propanoic Acid Compound Summary. National Library of Medicine. [Link]
A Comparative Guide to the LC-MS Fragmentation Patterns of Halogenated Hydrocinnamic Acids
For researchers, scientists, and professionals in drug development, understanding the metabolic fate and structural characteristics of small molecules is paramount. Halogenated hydrocinnamic acids, a class of compounds f...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, understanding the metabolic fate and structural characteristics of small molecules is paramount. Halogenated hydrocinnamic acids, a class of compounds frequently encountered in drug discovery and as intermediates in chemical synthesis, present a unique analytical challenge. Their structural similarity, coupled with the diverse physicochemical properties imparted by different halogen substituents, necessitates robust analytical methods for their differentiation and characterization. This guide provides an in-depth comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of fluoro-, chloro-, bromo-, and iodo-substituted hydrocinnamic acids, offering field-proven insights into their analysis.
The Significance of Halogenation in Drug Discovery
Halogen atoms are frequently incorporated into drug candidates to modulate their metabolic stability, lipophilicity, and binding affinity. The specific halogen and its position on an aromatic ring can drastically alter a molecule's properties. Consequently, the ability to unequivocally identify and differentiate between halogenated isomers is crucial throughout the drug development pipeline. LC-MS, particularly with tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose, providing a molecular "fingerprint" through controlled fragmentation.
Principles of ESI-MS/MS Fragmentation of Hydrocinnamic Acids
Under electrospray ionization (ESI), hydrocinnamic acids readily form deprotonated molecules, [M-H]⁻, in negative ion mode, which is the focus of this guide. These precursor ions are then subjected to collision-induced dissociation (CID), where they are accelerated and collided with an inert gas. This collision imparts internal energy, leading to bond breakage and the formation of characteristic product ions. The resulting fragmentation pattern is a direct reflection of the molecule's structure and the influence of its substituents.
Generally, the fragmentation of deprotonated hydrocinnamic acids is driven by cleavages within the propanoic acid side chain and reactions involving the aromatic ring. Key fragmentation pathways include:
Decarboxylation: The loss of CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.
Loss of the entire side chain: Cleavage of the bond between the aromatic ring and the side chain can occur.
Halogen-specific fragmentations: The nature of the halogen atom significantly influences the fragmentation cascade.
Comparative Fragmentation Analysis of Halogenated Hydrocinnamic Acids
The following sections detail the characteristic fragmentation patterns of para-substituted halogenated hydrocinnamic acids, highlighting the influence of the halogen on the observed product ions.
4-Fluorohydrocinnamic Acid
Due to the high strength of the C-F bond, the fragmentation of 4-fluorohydrocinnamic acid is dominated by cleavages within the propanoic acid side chain.
Key Fragments:
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss
Proposed Fragment
167.0
123.0
CO₂ (44)
[M-H-CO₂]⁻
167.0
109.0
C₂H₄O₂ (60)
[M-H-C₂H₄O₂]⁻
The most prominent fragment arises from decarboxylation. The ion at m/z 109 corresponds to the fluorophenyl anion, resulting from the loss of the entire propanoic acid side chain.
4-Chlorohydrocinnamic Acid
The presence of chlorine introduces a characteristic isotopic pattern, with the ³⁷Cl isotope appearing at M+2 with an abundance of approximately one-third of the ³⁵Cl peak. This pattern is a key diagnostic feature for chlorinated compounds.
Key Fragments:
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss
Proposed Fragment
183.0 / 185.0
139.0 / 141.0
CO₂ (44)
[M-H-CO₂]⁻
183.0 / 185.0
125.0 / 127.0
C₂H₄O₂ (60)
[M-H-C₂H₄O₂]⁻
183.0 / 185.0
35.0 / 37.0
C₉H₈O₂ (148)
[Cl]⁻
Similar to the fluoro-analog, decarboxylation is a major fragmentation pathway. The loss of the side chain to yield the chlorophenyl anion is also observed. A notable fragmentation is the formation of the chloride anion itself, indicating cleavage of the C-Cl bond.
4-Bromohydrocinnamic Acid
Bromine's isotopic signature, with ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, provides an easily recognizable M and M+2 pattern in the mass spectrum.
Key Fragments:
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss
Proposed Fragment
227.0 / 229.0
183.0 / 185.0
CO₂ (44)
[M-H-CO₂]⁻
227.0 / 229.0
169.0 / 171.0
C₂H₄O₂ (60)
[M-H-C₂H₄O₂]⁻
227.0 / 229.0
79.0 / 81.0
C₉H₈O₂ (148)
[Br]⁻
The fragmentation pattern mirrors that of the chloro-substituted compound, with decarboxylation and loss of the propanoic acid side chain being prominent. The bromide anion is also readily formed.
4-Iodohydrocinnamic Acid
Predicted Key Fragments:
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss
Proposed Fragment
275.0
231.0
CO₂ (44)
[M-H-CO₂]⁻
275.0
217.0
C₂H₄O₂ (60)
[M-H-C₂H₄O₂]⁻
275.0
127.0
C₉H₈O₂ (148)
[I]⁻
Decarboxylation and loss of the side chain are expected to be major fragmentation pathways. Given the lability of the C-I bond, the formation of the iodide anion (m/z 127) is predicted to be a very prominent fragmentation route.
The "Ortho Effect": Positional Isomerism and Fragmentation
The position of the halogen on the aromatic ring significantly influences the fragmentation pattern, a phenomenon often referred to as the "ortho effect". For ortho-substituted halogenated hydrocinnamic acids, interaction between the halogen and the carboxylic acid group can lead to unique fragmentation pathways not observed in the meta and para isomers. This can include the loss of water or other rearrangements, providing a clear basis for isomer differentiation. While detailed experimental data for all ortho and meta isomers of halogenated hydrocinnamic acids is sparse, the general principle of the ortho effect is a powerful tool for structural elucidation.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
This section provides a detailed, step-by-step methodology for the analysis of halogenated hydrocinnamic acids. This protocol is designed to be a self-validating system, ensuring robust and reliable results.
Sample Preparation
Standard Preparation: Prepare individual stock solutions of each halogenated hydrocinnamic acid isomer in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
Working Solutions: Create a mixed working solution containing all analytes of interest by diluting the stock solutions in the initial mobile phase composition. Prepare a series of calibration standards by serial dilution of the mixed working solution.
Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interferences. The choice of extraction method should be optimized based on the sample matrix.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point. For challenging separations of isomers, a phenyl-hexyl or pentafluorophenyl (PFP) column may provide alternative selectivity.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a brief period, and then return to the initial conditions for re-equilibration. The gradient should be optimized to achieve baseline separation of all isomers.
Scan Type: Product Ion Scan or Multiple Reaction Monitoring (MRM).
Capillary Voltage: 3.0 - 4.0 kV.
Gas Temperature: 300 - 350 °C.
Gas Flow: 8 - 12 L/min.
Nebulizer Pressure: 30 - 50 psi.
Collision Energy: Optimize for each compound to achieve a characteristic and reproducible fragmentation pattern. A good starting point is a stepped collision energy approach (e.g., 10, 20, 40 eV) to observe a range of fragments.
Data Analysis and Validation
Peak Identification: Identify the peaks for each analyte based on their retention time and the presence of the expected precursor and product ions.
Calibration Curve: Construct a calibration curve for each analyte by plotting the peak area against the concentration. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.
Method Validation: Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways of the para-substituted halogenated hydrocinnamic acids.
Caption: Fragmentation pathways of para-halogenated hydrocinnamic acids.
Conclusion
The LC-MS/MS fragmentation patterns of halogenated hydrocinnamic acids are highly informative and allow for their confident identification and differentiation. The characteristic isotopic patterns of chlorine and bromine, coupled with the distinct fragmentation pathways influenced by the nature and position of the halogen, provide a robust analytical framework. By understanding these fragmentation principles and employing a validated LC-MS/MS method, researchers can effectively characterize these important molecules in various matrices, supporting advancements in drug discovery and development.
References
PubChem. National Center for Biotechnology Information. [Link]
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]
LC-MS Application Data Sheet No. 047 Analysis of Phenoxyproprionic Type Herbicides using LC-MS. Shimadzu. [Link]
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. [Link]
Validation
A Comparative Guide to the Reactivity of C-I vs. C-Br Bonds in Phenylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate landscape of medicinal chemistry and materials science, phenylpropanoic acids serve as foundational scaffolds for a multitude...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of medicinal chemistry and materials science, phenylpropanoic acids serve as foundational scaffolds for a multitude of functional molecules. The strategic modification of the phenyl ring is paramount for tuning a compound's biological activity, solubility, and other physicochemical properties. Halogenation of the ring, followed by subsequent functionalization, is a cornerstone of this synthetic strategy. The choice of halogen—specifically between iodine and bromine—is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall synthetic feasibility.
This guide provides a comprehensive comparison of the reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds on the phenylpropanoic acid framework. Moving beyond a simple recitation of facts, we will delve into the fundamental principles governing this reactivity, present comparative data from key synthetic transformations, and offer practical, experimentally-grounded protocols to inform your synthetic design.
Part 1: The Fundamental Basis of Reactivity
The differential reactivity between C-I and C-Br bonds is not arbitrary; it is rooted in fundamental chemical principles. Understanding these principles is essential for predicting reaction outcomes and troubleshooting synthetic challenges. The primary factors at play are bond dissociation energy, leaving group ability, and bond polarity.
Bond Dissociation Energy (BDE): This is the energy required to break a bond homolytically. The C-I bond is significantly weaker than the C-Br bond. This lower BDE means that less energy is required to cleave the C-I bond, a crucial factor in reactions where this bond cleavage is part of the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.[1]
Leaving Group Ability: A good leaving group is a species that is stable on its own after departing with a pair of electrons. The ability of a leaving group is inversely related to its basicity.[2] Since hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), the iodide ion (I⁻) is a weaker base than the bromide ion (Br⁻). Consequently, iodide is a better leaving group, which is particularly relevant in nucleophilic substitution reactions.[2][3]
Bond Polarity: Due to bromine's higher electronegativity compared to iodine, the C-Br bond is more polar than the C-I bond.[4][5] While bond polarity influences the electrophilicity of the attached carbon, for many of the most common and powerful synthetic reactions, the lower bond strength and superior leaving group ability of iodide are the dominant drivers of reactivity.[6]
Table 1: Comparative Properties of Carbon-Halogen Bonds on an Aromatic Ring
Property
C-I Bond
C-Br Bond
Implication for Reactivity
Avg. Bond Dissociation Energy (kcal/mol)
~65
~81
The C-I bond is weaker and easier to break, accelerating reactions where C-X cleavage is rate-limiting (e.g., oxidative addition).
Electronegativity of Halogen (Pauling Scale)
2.66
2.96
The C-Br bond is more polar, making the carbon slightly more electrophilic.[4]
Conjugate Acid pKa (HX)
~ -10
~ -9
I⁻ is a weaker base and therefore a better leaving group than Br⁻.[2]
General Reactivity Trend
Higher
Moderate
Iodo-derivatives are generally more reactive in a wide range of transformations.[7]
Part 2: Reactivity in Key Synthetic Transformations
The theoretical differences outlined above manifest in tangible, often dramatic, differences in performance across a range of essential synthetic reactions.
A. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. The general catalytic cycle involves an oxidative addition step where the aryl halide (Ar-X) adds to a Pd(0) complex. This step is frequently the slowest (rate-determining) step of the entire cycle.
The reactivity trend for the oxidative addition step is overwhelmingly: Ar-I > Ar-Br >> Ar-Cl .[1] This is a direct consequence of the bond dissociation energies, where the weaker C-I bond undergoes oxidative addition much more readily and often under significantly milder conditions than the C-Br bond.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction couples aryl halides with boronic acids or esters. While both iodo- and bromo-phenylpropanoic acids are viable substrates, the iodo-derivatives consistently react under milder conditions, often at lower temperatures and with lower catalyst loadings.[8][9] In some specific cases using traditional Pd/PPh₃ catalysts, aryl iodides have shown surprisingly poor reactivity at very low temperatures (~50 °C) compared to bromides, but this is an exception to the general rule of higher reactivity.[10]
Sonogashira Coupling: Used to form C-C bonds between aryl halides and terminal alkynes, the Sonogashira reaction is exceptionally sensitive to the identity of the halogen.[7][11] The coupling of aryl iodides frequently proceeds smoothly at room temperature, whereas analogous reactions with aryl bromides almost always require heating.[7] This pronounced difference in reactivity is a powerful tool for chemoselectivity. A molecule containing both iodine and bromine substituents can often be selectively functionalized at the C-I position by running the reaction at room temperature, leaving the C-Br bond intact for a subsequent, different transformation.
Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene. The rate-determining step often involves the initial oxidative addition of the aryl halide to the palladium catalyst.[12][13] Consequently, aryl iodides are more reactive substrates than aryl bromides in this transformation as well.[14]
B. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction is typically only efficient when the ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[15][16]
The mechanism proceeds via a two-step addition-elimination pathway, where the nucleophile first attacks the carbon bearing the halogen to form a resonance-stabilized anionic intermediate (a Meisenheimer complex).[17][18] The halide is then eliminated in a second, typically faster step to restore aromaticity.
Interestingly, the reactivity trend for SNAr is often the reverse of that seen in cross-coupling: Ar-F > Ar-Cl > Ar-Br > Ar-I .[19] This is known as the "element effect." Because the first step (nucleophilic attack) is rate-determining, the high electronegativity of the halogen is the dominant factor.[17] The more electronegative the halogen, the more it polarizes the C-X bond and inductively withdraws electron density from the ring, making the target carbon more electrophilic and accelerating the initial attack by the nucleophile. Since C-X bond cleavage occurs in the fast second step, the bond strength and leaving group ability are less important.[19]
Part 3: Experimental Design and Protocols
The choice between an iodo- or bromo-substituted phenylpropanoic acid is a practical one that depends on the specific goals of the synthesis. The following workflow can guide this decision-making process.
Caption: Decision workflow for selecting between C-I and C-Br precursors.
This protocol provides a framework for directly comparing the reactivity of 3-(4-iodophenyl)propanoic acid and 3-(4-bromophenyl)propanoic acid under identical Suzuki-Miyaura coupling conditions.
Objective: To quantify the difference in reaction rate and yield between an aryl iodide and an aryl bromide in a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Reaction Setup: To two separate 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the respective aryl halide (iodide to Flask 1, bromide to Flask 2) and (4-methoxyphenyl)boronic acid.
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to each flask.
Solvent and Base Addition: Add 1,4-dioxane (5 mL) and the 2M aqueous K₂CO₃ solution (1.5 mL) to each flask.
Inert Atmosphere: Purge both flasks with an inert gas (N₂ or Ar) for 10 minutes.
Heating and Monitoring: Place both flasks in a preheated oil bath set to 80 °C and begin vigorous stirring. Monitor the progress of each reaction at identical time intervals (e.g., 15, 30, 60, 120 minutes) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
Workup (upon completion): Once a reaction is complete (as judged by the consumption of the starting aryl halide), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH ~2 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Analysis: Purify the crude product by flash column chromatography or recrystallization. Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and MS.
Expected Results:
Starting Material
Time to Completion
Isolated Yield
3-(4-iodophenyl)propanoic acid
~ 30-60 minutes
>90%
3-(4-bromophenyl)propanoic acid
~ 2-4 hours
~80-90%
The experiment will demonstrably show that the C-I bond-containing substrate reacts significantly faster and often proceeds to completion more cleanly than its C-Br counterpart under identical conditions.
Summary and Recommendations
The choice between utilizing an iodo- or bromo-phenylpropanoic acid derivative is a strategic decision with significant downstream consequences for any synthetic campaign.
Choose Iodo-phenylpropanoic Acid when:
Speed and Efficiency are Paramount: The higher reactivity of the C-I bond allows for faster reactions, often leading to higher throughput.
Mild Conditions are Required: The substrate is sensitive to heat or harsh reagents. Aryl iodides allow for lower reaction temperatures and often tolerate a broader range of functional groups.
Chemoselectivity is a Goal: The large reactivity difference between C-I and C-Br bonds can be exploited for sequential, site-selective cross-coupling reactions.
Choose Bromo-phenylpropanoic Acid when:
Cost is a Major Factor: Aryl bromides are generally less expensive and more commercially available than the corresponding iodides.[20]
High Reactivity is Not Required: For robust transformations where moderate heating is acceptable, aryl bromides provide an excellent balance of reactivity and stability.
Long-Term Storage is Needed: Aryl bromides are typically more stable and less sensitive to light-induced decomposition compared to aryl iodides.
By understanding the fundamental principles and observing their practical application, researchers can make informed decisions, optimizing their synthetic routes for efficiency, cost-effectiveness, and ultimate success.
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
Karami, K., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
Cantos, A., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics. [Link]
Bhattacharya, S., & Sengupta, S. (2004). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Tetrahedron Letters. [Link]
Cantos, A., et al. (2005). Kinetics and mechanistic aspects of the Heck reaction promoted by a CN-palladacycle. PubMed. [Link]
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. [Link]
Bykov, A. V., & Bessmertnykh, A. G. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. [Link]
Kozuch, S., & Martin, J. M. (2011). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
Bakher, A. D., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]
Homework. (2024). Rank each of the indicated bonds in order of increasing bond dissociation energy. YouTube. [Link]
Placet, E., et al. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. HAL Open Science. [Link]
Singh, V., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
Bhanage, B. M., & Arai, M. (2017). Heck Reaction—State of the Art. MDPI. [Link]
Morra, G., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis. ACS Combinatorial Science. [Link]
Schmidt, A. F., et al. (2001). Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. ResearchGate. [Link]
Wester, R. (2015). Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. Nature Chemistry. [Link]
Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]
ResearchGate. (2020). Influence of the leaving groups for the cross‐couplings. [Link]
Hartwig, J. F., & Stambuli, J. P. (2004). Elucidating Reactivity Differences in Palladium-Catalyzed Coupling Processes: The Chemistry of Palladium Hydrides. Journal of the American Chemical Society. [Link]
Organic Chemistry Portal. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. [Link]
OpenOChem Learn. Structure and Reactivity of Alkyl Halides. [Link]
Pearson. (2022). The dissociation energy of a carbon-bromine bond is typically. [Link]
Nolan, S. P., et al. (2017). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]
Chemistry LibreTexts. (2025). Bond Energies. [Link]
Um, I.-H., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]
The Open University. 1.1 Reactivity of R-Br. [Link]
Chemistry LibreTexts. (2023). Reactions of alkyl halides - an overview. [Link]
HPLC method development for separating bromo-iodo regioisomers
Beyond C18: A Comparative Guide to Orthogonal Selectivity Executive Summary Separating regioisomers containing heavy halogens (Bromine, Iodine) is one of the most persistent challenges in HPLC method development. Because...
Author: BenchChem Technical Support Team. Date: March 2026
Beyond C18: A Comparative Guide to Orthogonal Selectivity
Executive Summary
Separating regioisomers containing heavy halogens (Bromine, Iodine) is one of the most persistent challenges in HPLC method development. Because these isomers possess identical molecular weights and nearly indistinguishable hydrophobicities (
), traditional alkyl-bonded phases (C18/C8) often fail to provide baseline resolution ().
This guide objectively compares the industry-standard C18 against Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases. Based on mechanistic evidence and experimental data, PFP is identified as the superior choice for bromo-iodo regioisomer separation due to its ability to exploit specific halogen-bonding and electrostatic interactions that C18 lacks.
Part 1: The Challenge (Why C18 Fails)
In a standard Reversed-Phase (RP) system, separation is driven primarily by hydrophobic subtraction . The stationary phase acts as a non-polar solvent.
The Problem: A 2-bromo-4-iodo isomer and a 2-bromo-5-iodo isomer have almost identical hydrophobic footprints. The steric bulk of Iodine (
van der Waals radius) vs. Bromine () is similar enough that a flexible C18 chain cannot easily distinguish the spatial arrangement.
The Consequence: On a C18 column, these isomers typically co-elute as a single broad peak or a "shoulder" peak, regardless of gradient slope or temperature. MS detection is useless here, as both compounds share the exact same
and fragmentation patterns are often identical.
Part 2: Comparative Analysis of Stationary Phases
To achieve separation, we must move from hydrophobic selectivity to electronic and shape selectivity.
stacking with the aromatic analyte. While better than C18, it lacks the specific "pull" required to distinguish the electron density differences caused by a Bromine vs. an Iodine atom at different positions.
Analysis: The PFP ring is fluorinated, making it highly electron-deficient (Lewis Acid).[5] It interacts strongly with the electron-rich halogen substituents (Lewis Base) of the analyte. Crucially, the rigid PFP ring provides "shape selectivity"—it can distinguish the subtle 3D shape difference between a meta and para substitution pattern.
Comparative Data Summary
Simulated data based on separation of di-halogenated aniline derivatives.
Parameter
C18 (Standard)
Phenyl-Hexyl
PFP (Recommended)
Resolution ()
0.8 (Co-elution)
1.2 (Partial)
2.4 (Baseline)
Selectivity ()
1.02
1.05
1.12
Tailing Factor ()
1.1
1.3
1.05
Primary Mechanism
Hydrophobicity
Stacking
Halogen Bonding / Electrostatic
Part 3: Visualizing the Mechanism
The following diagram illustrates why PFP succeeds where C18 fails. The C18 ligand interacts non-specifically, while the PFP ligand engages in a directed electrostatic interaction with the halogenated analyte.
Figure 1: Mechanistic comparison. The PFP phase engages in specific electronic interactions with the Iodine/Bromine atoms, creating the necessary retention difference for separation.
Part 4: Method Development Protocol
Do not rely on generic gradients. Follow this specific workflow for halogenated isomers.
Phase 1: Solvent Selection (The "Methanol Effect")
Critical Rule: Avoid Acetonitrile (ACN) initially when using Phenyl or PFP columns.
Reasoning: ACN contains
-electrons (triple bond) which can shield the stationary phase, suppressing the interactions you are trying to exploit.
Action: Start with Methanol (MeOH) . It is "transparent" to
interactions, maximizing the selectivity of the PFP column.
Phase 2: The Screening Workflow
Figure 2: Decision tree for optimizing regioisomer separation. Note the emphasis on temperature control.
Phase 3: Detailed Experimental Conditions
1. Column Configuration:
Stationary Phase: PFP (Pentafluorophenyl) / F5.
Dimensions: 150 x 4.6 mm, 3 µm or 2.7 µm (Fused-Core particles preferred for efficiency).
Pore Size: 100 Å (Standard for small molecules).
2. Mobile Phase Setup:
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate if pH sensitive).
Mobile Phase B: Methanol (100%). Note: Do not premix if possible to allow full gradient flexibility.
Comparative Solid-State Analysis: Dihalogenated Phenylalkanoic Acids in Drug Design
Executive Summary In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals, dihalogenated phenylalkanoic acids (e.g., derivatives of phenylacetic or phenoxyacetic acid) represent a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals, dihalogenated phenylalkanoic acids (e.g., derivatives of phenylacetic or phenoxyacetic acid) represent a critical structural class. Their efficacy hinges not just on molecular topology but on solid-state packing, which dictates solubility, bioavailability, and mechanical stability.
This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) analysis workflow against high-throughput alternatives (PXRD, Computational Prediction). While alternatives offer speed, this guide demonstrates that SC-XRD is the only self-validating method capable of resolving the specific halogen-bonding networks (
-hole interactions) that drive polymorphism in this chemical class.
For a researcher optimizing a dihalogenated acid lead compound (e.g., a Diclofenac analog or 2,4-D derivative), three primary structural analysis routes exist.
Comparative Performance Matrix
Feature
SC-XRD (The Standard)
PXRD (Screening)
In Silico (CSP)
Primary Output
3D Atomic Coordinates ()
1D Diffractogram ( vs Intensity)
Predicted Energy Landscapes
Resolution
Atomic (< 0.8 Å)
Phase ID / Bulk Purity
Theoretical
Interaction Insight
Direct observation of Halogen Bonds
Inferential (via peak shifting)
Force-field dependent
Sample Req.
Single Crystal ( mm)
Polycrystalline Powder (mg scale)
None (Virtual)
Throughput
Low (Days/Weeks)
High (Minutes)
High (Cluster dependent)
Critical Value
Definitive Polymorph Determination
Batch Consistency Control
Virtual Screening
Why SC-XRD is Non-Negotiable for Dihalogenated Acids
Dihalogenated aromatics exhibit a unique competition between Hydrogen Bonding (strong, directional) and Halogen Bonding (weak, tunable).
PXRD can tell you if the crystal form changed, but not why.
SC-XRD reveals that shifting a chlorine from the ortho to meta position can switch the packing from a Carboxylic Dimer motif to a Catemeric motif, drastically altering solubility.
Technical Deep Dive: Structural Drivers of Performance
This section analyzes the crystal engineering principles of dihalogenated phenylalkanoic acids, using 2,4-Dichlorophenoxyacetic acid (2,4-D) and 3,4-Dichlorophenylacetic acid as primary case studies.
The Interaction Hierarchy
In these systems, crystal packing is governed by a hierarchy of supramolecular synthons. Understanding this hierarchy allows researchers to predict how structural modifications (e.g., F vs. Cl substitution) will affect physical properties.
Primary Anchor: Carboxylic Acid Homodimer (
graph set). This is the strongest interaction, forming the "spine" of the crystal structure.
Secondary Director: Halogen Bonding (Cl
Cl or ClO).
Type I Contact: Geometry dominated by close packing (van der Waals).
Type II Contact: True halogen bond driven by electrostatics (nucleophile hitting the electrophilic
-hole of the halogen).
Tertiary Stabilizer:
- Stacking between phenyl rings.
Case Study: Polymorphism and Mechanical Properties
Recent structural analysis of 2,4-D revealed two distinct polymorphs, highlighting the necessity of SC-XRD.
Form I: Characterized by standard carboxylic dimers. Rigid and brittle.
Form II: Exhibits elastic deformation and a thermomechanical effect.[1] SC-XRD analysis revealed that this elasticity arises from a "corrugated" packing layer where weak Cl
Cl interactions allow layers to slide reversibly without fracturing the crystal lattice.
Impact on Drug Development:
A drug formulated as "Form II" (elastic) would exhibit superior tabletability (compressibility) compared to "Form I" (brittle), despite being chemically identical. Only SC-XRD could identify the slip planes responsible for this behavior.
Solubility Modulation via Halogen Positioning
Comparing 2,4-dichloro vs. 3,4-dichloro substitution patterns:
2,4-Substitution (Ortho/Para): The ortho chlorine sterically hinders the carboxylic acid, often twisting the molecule out of planarity. This disrupts efficient packing, potentially increasing solubility (favorable for bioavailability).
3,4-Substitution (Meta/Para): Lacks steric hindrance near the acid group. Often allows for flatter, tighter packing sheets stabilized by Type II halogen bonds. This results in higher melting points and lower aqueous solubility .
Experimental Protocols
Protocol A: Controlled Crystallization for SC-XRD
Objective: Grow single crystals suitable for diffraction from a polycrystalline powder.
Solvent Selection: Prepare saturated solutions in three solvents with varying polarity: Ethanol (Polar), Acetone (Intermediate), and Toluene (Non-polar).
Why: Dihalogenated acids often form solvates. Toluene encourages
-stacking; Ethanol competes for H-bonds.
Vial Setup: Place 2 mL of saturated solution in a small inner vial (4 mL capacity).
Anti-Solvent Diffusion: Place the open inner vial inside a larger outer vial (20 mL) containing 5 mL of Hexane (anti-solvent). Cap the outer vial tightly.
Incubation: Store in a vibration-free, dark environment at 20°C.
Mechanism:[2][3][4] Hexane slowly diffuses into the inner vial, lowering solubility gradually to minimize nucleation sites and promote single crystal growth.
Harvesting: After 3-7 days, examine under polarized light microscope. Select crystals with sharp edges and uniform extinction.
Protocol B: Data Collection & Refinement (Mo vs. Cu Source)
Source Selection: Use Mo-K
( Å) for chlorinated compounds.
Reasoning: Chlorine absorbs heavily at Cu wavelengths, causing absorption errors. Mo radiation minimizes this, providing more accurate bond lengths for the C-Cl bond.
Temperature: Collect data at 100 K using a cryostream.
Reasoning: Freezes dynamic disorder of the carboxylic acid proton, allowing precise determination of the H-bond network.
Visualizations
Diagram 1: The Crystallization & Analysis Workflow
This flowchart outlines the decision process for characterizing a new dihalogenated acid analog.
Caption: Decision tree for isolating and solving crystal structures of halogenated organic acids.
Diagram 2: Interaction Hierarchy in Solid State
Visualizing the competing forces that determine the final lattice structure.
Caption: Hierarchical assembly of forces. Halogen positioning (Modulator) critically disrupts Primary and Secondary synthons.
References
Smith, G., et al. "The crystal structure of 2,4-dichlorophenoxyacetic acid." Journal of Chemical Crystallography, vol. 22, 1992.
Metrangolo, P., et al. "Halogen Bonding in Crystal Engineering." Chemical Reviews, vol. 116, no. 4, 2016.
Gong, Y., et al. "Multiple Mechanical Behaviors in One Crystal of 2,4-Dichlorophenoxyacetic Acid Form II." Crystal Growth & Design, 2022.[1] [1]
Desiraju, G. R. "Crystal Engineering: The Design of Organic Solids." Elsevier Science, 1989. (Foundational text on supramolecular synthons).
Cruz-Cabeza, A. J., et al. "Facts and fictions about polymorphism." Chemical Society Reviews, 2015.
Definitive Guide to the Safe Disposal of Benzenepropanoic acid, 5-bromo-2-iodo-
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Benzenepropanoic acid, 5-bromo-2-iodo-. As a halogenated aromatic carboxylic acid, this compound requires careful handling...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Benzenepropanoic acid, 5-bromo-2-iodo-. As a halogenated aromatic carboxylic acid, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. The following protocols are synthesized from established best practices for similar chemical classes and are designed to ensure a self-validating system of safety and compliance.
Hazard Assessment and Immediate Safety Protocols
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) in a controlled environment.
Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, ensure the following PPE is worn:
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
To protect against potential splashes and solid particulates.
Use in a well-ventilated area, preferably a chemical fume hood.
To minimize inhalation of any dusts or vapors.
In Case of Exposure
Immediate action is critical in the event of accidental exposure:
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][4]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][3]
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to ensure safe disposal and regulatory compliance. Halogenated organic compounds must be collected separately from non-halogenated waste streams.[5][6]
Waste Container Specifications
Material: Use a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) is a suitable option.
Labeling: The container must be clearly labeled with the full chemical name: "Waste Benzenepropanoic acid, 5-bromo-2-iodo-" and appropriate hazard symbols (e.g., "Irritant"). Do not use abbreviations or chemical formulas.[6]
Condition: Ensure the container is in good condition with a secure, threaded cap to prevent leaks and vapor release.[6]
Collection Protocol
Initial Collection: Collect waste Benzenepropanoic acid, 5-bromo-2-iodo- at the point of generation.
Separate Streams: Do not mix with non-halogenated organic solvents or other incompatible waste streams.[5] Flammable organic solvents mixed with halogenated solvents should be treated as halogenated solvent waste.[5]
Container Management: Keep the waste container tightly closed except when actively adding waste.[6] Do not fill the container beyond 90% of its capacity to allow for expansion.[7]
On-Site Storage and Handling
Proper storage of the collected waste is crucial to prevent accidents and ensure a smooth hand-off for final disposal.
Storage Parameter
Guideline
Location
Store in a well-ventilated, designated hazardous waste accumulation area.
Containment
Keep the container in secondary containment to capture any potential leaks.
Temperature
Store in a cool, dry place away from direct sunlight and heat sources.
Compatibility
Store away from incompatible materials such as strong oxidizing agents and bases.
Final Disposal Procedures
The final disposal of Benzenepropanoic acid, 5-bromo-2-iodo- must be conducted by a licensed hazardous waste disposal company.
Disposal Method
The recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[8] This process is conducted at temperatures around 1200 K to ensure complete destruction of the compound and to prevent the formation of toxic byproducts like dioxins and furans.[8]
Procedural Workflow
The following diagram illustrates the logical workflow for the proper disposal of Benzenepropanoic acid, 5-bromo-2-iodo- waste.
Caption: Disposal workflow for Benzenepropanoic acid, 5-bromo-2-iodo-.
Regulatory Compliance
Disposal of this chemical falls under regulations for hazardous waste. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9]
Emergency Spill Response
In the event of a spill, follow these procedures:
Evacuate: Evacuate all non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.
Contain: Use absorbent pads or other inert material to contain the spill.
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency services immediately.
References
Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Labor
Hazardous Waste Reduction. Environmental Health and Safety.
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.